molecular formula C21H28N6O4S B562590 N-Desmethyl Sildenafil-d8 CAS No. 1185168-06-2

N-Desmethyl Sildenafil-d8

Cat. No.: B562590
CAS No.: 1185168-06-2
M. Wt: 468.6 g/mol
InChI Key: UZTKBZXHEOVDRL-PMCMNDOISA-N
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Description

N-Desmethyl Sildenafil-d8, also known as this compound, is a useful research compound. Its molecular formula is C21H28N6O4S and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTKBZXHEOVDRL-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678724
Record name 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185168-06-2
Record name 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Sildenafil-d8: Chemical Structure, Properties, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Sildenafil-d8, a deuterated analog of Sildenafil's primary active metabolite. This document is intended to serve as a core resource for researchers and professionals involved in drug development and analysis, offering detailed information on its chemical structure, physicochemical properties, and a validated analytical methodology for its quantification.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of N-Desmethyl Sildenafil, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry, as it is chemically identical to the analyte but mass-shifted.

Chemical Structure

The chemical structure of this compound is illustrated below.

cluster_sildenafil This compound sildenafil

Caption: Chemical structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of N-Desmethyl Sildenafil and its deuterated analog are presented in the tables below.

Table 1: Chemical Identification

PropertyValueSource
IUPAC Name5-(2-Ethoxy-5-((2,2,3,3,5,5,6,6-octadeuterio-piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]
CAS Number1185168-06-2[2]
Molecular FormulaC₂₁H₂₀D₈N₆O₄S[2]
Molecular Weight468.60 g/mol [2]
AppearanceWhite to off-white solid[3][4]
StorageStore at -20°C[5]

Table 2: Physicochemical Properties (N-Desmethyl Sildenafil)

PropertyValueSource
Water Solubility0.419 mg/mL (predicted)[6]
Solubility in DMF5 mg/mL
Solubility in DMSO10 mg/mL
logP1.78 (predicted)[6]
pKa (Strongest Acidic)11.14 (predicted)[6]
pKa (Strongest Basic)7.16 (predicted)[6]

Mechanism of Action and Metabolic Pathway

N-Desmethyl Sildenafil is the major active metabolite of Sildenafil and contributes to its overall pharmacological effect. Both Sildenafil and its N-desmethyl metabolite are potent and selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[2]

Signaling Pathway

The mechanism of action involves the nitric oxide (NO)/cGMP pathway. During sexual stimulation, NO is released, which activates guanylate cyclase to increase the production of cGMP. cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, N-Desmethyl Sildenafil enhances the effect of NO by maintaining higher levels of cGMP.[2]

cluster_pathway Sildenafil/N-Desmethyl Sildenafil Signaling Pathway stimulation Sexual Stimulation no_release Nitric Oxide (NO) Release stimulation->no_release gc Guanylate Cyclase no_release->gc activates gtp GTP cgmp cGMP gtp->cgmp converts to gmp 5'-GMP cgmp->gmp degrades relaxation Smooth Muscle Relaxation cgmp->relaxation pde5 PDE5 vasodilation Vasodilation & Increased Blood Flow relaxation->vasodilation sildenafil Sildenafil / N-Desmethyl Sildenafil sildenafil->pde5 inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of Sildenafil and N-Desmethyl Sildenafil on PDE5.

Metabolic Pathway of Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) isoforms, mainly CYP3A4 (major route) and CYP2C9 (minor route). The primary metabolic pathway is N-demethylation of the piperazine ring, resulting in the formation of N-Desmethyl Sildenafil.

cluster_metabolism Sildenafil Metabolism sildenafil Sildenafil n_desmethyl N-Desmethyl Sildenafil sildenafil->n_desmethyl N-demethylation cyp3a4 CYP3A4 (major) cyp2c9 CYP2C9 (minor) further_metabolism Further Metabolism n_desmethyl->further_metabolism

Caption: The metabolic conversion of Sildenafil to N-Desmethyl Sildenafil.

Experimental Protocol: Quantification by LC-MS/MS

The following is a detailed protocol for the simultaneous quantification of N-Desmethyl Sildenafil and its deuterated internal standard (this compound) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on validated procedures reported in the literature.

Materials and Reagents
  • N-Desmethyl Sildenafil reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (drug-free, with anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

Table 3: LC-MS/MS Parameters

ParameterCondition
Chromatography
ColumnZorbax SB C18, 4.6 x 75 mm, 3.5 µm
Mobile PhaseIsocratic: 10 mM Ammonium Acetate in Water / Acetonitrile (5:95, v/v)
Flow Rate0.6 mL/min
Injection Volume10 µL
Column TemperatureAmbient
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (N-Desmethyl Sildenafil)m/z 461.3 → 283.4
MRM Transition (this compound)m/z 469.4 → 283.4
Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of N-Desmethyl Sildenafil working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

cluster_workflow LC-MS/MS Quantification Workflow start Start: Plasma Sample spike Spike with Internal Standard (d8) start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End: Data Acquisition inject->end

Caption: A typical workflow for the preparation and analysis of plasma samples for this compound quantification.

This in-depth guide provides essential information for researchers working with this compound. The structured data presentation and detailed protocols aim to facilitate experimental design and data interpretation in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry.

References

Synthesis and characterization of N-Desmethyl Sildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Sildenafil-d8

Abstract

This technical guide provides a comprehensive overview of this compound, the deuterated stable isotope-labeled analog of N-Desmethyl Sildenafil. N-Desmethyl Sildenafil is the primary active metabolite of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The incorporation of deuterium atoms into the N-Desmethyl Sildenafil structure makes it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in therapeutic drug monitoring and pharmacokinetic research.[3][4] This document details the synthesis pathway, characterization data, and a typical analytical workflow utilizing this compound.

Physicochemical Properties

This compound is characterized by the stable isotope labeling of the piperazine ring. This labeling results in a mass shift from the unlabeled compound, which is essential for its use as an internal standard, without significantly altering its chemical properties.[4][5]

PropertyValueReference
Chemical Name 5-[2-Ethoxy-5-(1-piperazinyl-d8-sulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[6]
Synonyms Desmethylsildenafil-d8, UK 103320-d8[7]
CAS Number 1185168-06-2[8][9]
Molecular Formula C₂₁H₂₀D₈N₆O₄S[5][8][9]
Molecular Weight 468.6 g/mol [8][9]
Purity >95% (HPLC)[8][9]
Appearance White to off-white solid[10]
Storage Temperature -20°C[8][9]

Synthesis of this compound

The synthesis of this compound involves the reaction of the key intermediate, 2-ethoxyphenyl-pyrazolo[4,3-d]pyrimidin-7-one-5-sulphonylchloride, with deuterated piperazine.[11] This method ensures the specific incorporation of eight deuterium atoms onto the piperazine ring.

Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from the key sulfonyl chloride intermediate and commercially available piperazine-d8.

G A 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro- 7H-pyrazolo[4,3-d]pyrimidin-7-one-5-sulphonylchloride (5) C Reaction Vessel (Solvent: Dichloromethane) A->C Intermediate B Piperazine-d8 (9) B->C Reagent D Coupling Reaction (Excess Piperazine-d8) C->D Mixture E Work-up & Purification (e.g., Chromatography) D->E Crude Product F This compound (10) E->F Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from the synthetic approach described by Bolla, R. S., & Viswanath, I. V. K. (2018).[11]

  • Reaction Setup: To a solution of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-5-sulphonylchloride (Intermediate 5) in a suitable aprotic solvent (e.g., dichloromethane), add an excess of piperazine-d8 (Intermediate 9).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically washed with water to remove any excess piperazine salts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound (Compound 10) is then purified using column chromatography to achieve the desired purity (>95%).

  • Final Characterization: The final product is characterized by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and isotopic enrichment.

Characterization

The identity and purity of this compound are confirmed using several analytical techniques. The primary methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for structural confirmation and isotopic labeling verification.

Mass Spectrometry

Mass spectrometry is critical for confirming the successful synthesis and deuteration. In tandem MS (MS/MS) analysis, the compound is ionized, and a specific parent ion (precursor ion) is selected and fragmented to produce daughter ions (product ions). This transition is highly specific to the molecule's structure.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound 469.4283.4ESI Positive[3]
N-Desmethyl Sildenafil (unlabeled)461.3283.4ESI Positive[3]
Sildenafil-d8483.4283.4ESI Positive[3]
Sildenafil (unlabeled)475.2283.4ESI Positive[3]

ESI: Electrospray Ionization

The mass shift of +8 Da compared to the unlabeled N-Desmethyl Sildenafil confirms the incorporation of eight deuterium atoms.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard for the accurate quantification of N-Desmethyl Sildenafil in biological matrices like human plasma.[3][12]

Analytical Workflow for Quantification

The workflow involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry.

G A Biological Sample (e.g., Human Plasma) B Spike with Internal Standard (this compound) A->B C Sample Preparation (Liquid-Liquid Extraction or SPE) B->C D LC-MS/MS Analysis (Chromatographic Separation) C->D Extracted Sample E Detection (MRM Mode) D->E F Data Processing (Ratio of Analyte/IS vs. Concentration) E->F Signal Response

Caption: Bioanalytical workflow using an internal standard.

Experimental Protocol: LC-MS/MS Quantification

This protocol is a generalized procedure based on published methods for analyzing Sildenafil and its metabolite in plasma.[3]

  • Sample Preparation: A known volume of plasma sample is aliquoted. A precise amount of this compound solution (internal standard) is added.

  • Extraction: The analytes (N-Desmethyl Sildenafil and the d8-internal standard) are extracted from the plasma matrix using liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE).

  • Chromatography: The extracted sample is injected into an HPLC system, typically with a C18 column. An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) is used to separate the analyte from other matrix components.[3]

  • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive mode. The specific precursor-to-product ion transitions for both the analyte (461.3 → 283.4) and the internal standard (469.4 → 283.4) are monitored.[3]

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in prepared standards. The concentration of N-Desmethyl Sildenafil in the unknown samples is then determined from this curve.

Sildenafil Metabolism

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP2C9. The principal metabolic pathway is N-demethylation of the piperazine moiety, which produces N-Desmethyl Sildenafil.[2][10]

G Sildenafil Sildenafil Metabolite N-Desmethyl Sildenafil (Active Metabolite) Sildenafil->Metabolite N-demethylation Enzymes Liver Cytochromes CYP3A4 (major) CYP2C9 (minor) Enzymes->Sildenafil

Caption: Metabolic pathway of Sildenafil to its active metabolite.

References

N-Desmethyl Sildenafil-d8: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Sildenafil-d8 is a critical analytical tool used in pharmacokinetic and metabolic studies of Sildenafil, the active ingredient in several medications. As a deuterated internal standard, its purity and well-characterized nature are paramount for generating accurate and reproducible data in bioanalytical assays. This technical guide provides an in-depth explanation of the information presented in a typical Certificate of Analysis (C of A) for this compound, offering insights into the quality control parameters and the analytical methodologies employed for its certification.

Understanding the Certificate of Analysis: Key Data Summarized

A Certificate of Analysis for a reference standard like this compound is a formal document that confirms the identity, purity, and quality of the material. The following tables summarize the essential quantitative data typically found on a C of A, compiled from various sources.

Table 1: General Information and Physicochemical Properties
ParameterSpecificationSource(s)
Product Name This compound[1]
Synonyms Desmethylsildenafil-d8; UK-103,320-d8; 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d8[1]
CAS Number 1185168-06-2
Molecular Formula C₂₁H₂₀D₈N₆O₄S
Molecular Weight 468.6 g/mol
Appearance White to off-white solidRepresentative data
Solubility Soluble in Methanol, Acetonitrile, DMSORepresentative data
Table 2: Quality Control and Purity Analysis
Analytical TestSpecificationMethodSource(s)
Purity (HPLC) ≥98% (typically >99%)High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (d₈) ≥98% Deuterium incorporationMass Spectrometry (MS)
Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry[2]
Residual Solvents Conforms to ICH Q3C guidelinesGas Chromatography (GC)Representative data
Water Content ≤0.5%Karl Fischer TitrationRepresentative data

Experimental Protocols: Ensuring Quality and Proper Use

The specifications outlined in the Certificate of Analysis are derived from rigorous experimental testing. Below are detailed methodologies for the key experiments cited, as well as a typical workflow for its application in a bioanalytical setting.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is a critical parameter and is typically assessed using HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength of 290 nm.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to a suitable ionization source, typically electrospray ionization (ESI).

  • Ionization Mode: Positive ion mode is generally used.

  • Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This value is then compared to the theoretical exact mass of the deuterated compound.

  • Procedure for Isotopic Purity: The relative intensities of the mass isotopologues are measured. The isotopic purity is determined by comparing the abundance of the d8 isotopologue to the sum of the abundances of all isotopologues (d0 to d8).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Chloroform-d).

  • Experiments:

    • ¹H-NMR (Proton NMR): This spectrum is used to confirm the absence of protons at the deuterated positions.

    • ¹³C-NMR (Carbon-13 NMR): This provides information on the carbon skeleton of the molecule.

    • 2D-NMR (e.g., COSY, HSQC): These experiments can be used to further confirm the structural integrity of the molecule.

  • Procedure: A solution of the sample is prepared in the chosen NMR solvent, and the spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed and compared to the expected values for the structure.

Method of Use: Bioanalytical Quantification of Sildenafil and N-Desmethyl Sildenafil

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Sildenafil and its major metabolite, N-Desmethyl Sildenafil, in biological matrices such as plasma or urine.[3]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of this compound solution (the internal standard).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A C18 column with a gradient mobile phase of ammonium acetate and acetonitrile is commonly used.[3]

    • Mass Spectrometry Detection: The analysis is performed in the positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). The MRM transitions monitored are specific for Sildenafil, N-Desmethyl Sildenafil, and the internal standard, this compound.[3]

      • Sildenafil: m/z 475.2 → 283.4[3]

      • N-Desmethyl Sildenafil: m/z 461.3 → 283.4[3]

      • This compound (IS): m/z 469.4 → 283.4[3]

  • Quantification: The concentration of Sildenafil and N-Desmethyl Sildenafil in the unknown samples is determined by comparing the ratio of their peak areas to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Sildenafil and a typical experimental workflow for using this compound.

sildenafil_metabolism cluster_cyp450 CYP450 Enzymes Sildenafil Sildenafil NDesmethyl_Sildenafil N-Desmethyl Sildenafil (Active Metabolite) Sildenafil->NDesmethyl_Sildenafil N-Demethylation CYP3A4 CYP3A4 CYP3A4->Sildenafil CYP2C9 CYP2C9 CYP2C9->Sildenafil experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add N-Desmethyl Sildenafil-d8 (IS) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification

References

An In-depth Technical Guide to the Role of N-Desmethyl Sildenafil-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of N-Desmethyl Sildenafil-d8 in modern pharmacokinetic (PK) studies. Detailing its application as an internal standard, this document outlines the methodologies, data interpretation, and the underlying principles that make it an indispensable tool in the bioanalysis of Sildenafil and its primary active metabolite, N-Desmethyl Sildenafil.

Introduction: The Significance of Deuterated Internal Standards

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development and clinical research, achieving analytical accuracy and precision is paramount.[1] Deuterated internal standards are considered the gold standard in bioanalysis for their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.[1][2][3] this compound is the deuterium-labeled analog of N-Desmethyl Sildenafil, the major active metabolite of Sildenafil.[4][5][6][7] Its use as an internal standard (IS) is crucial for the accurate quantification of N-Desmethyl Sildenafil and often Sildenafil itself in biological matrices.[4][8][9]

By replacing hydrogen atoms with deuterium, the mass of this compound is increased, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1] However, its chemical and physical properties remain nearly identical to the native compound. This ensures that it experiences similar effects during sample extraction, chromatography, and ionization, thus compensating for potential matrix effects, ion suppression or enhancement, and variations in instrument performance.[1][2][10]

Sildenafil Metabolism and the Importance of N-Desmethyl Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 a minor pathway.[5][11][12] The main metabolic pathway is the N-demethylation of the piperazine ring, which results in the formation of N-Desmethyl Sildenafil.[5][13][14] This metabolite is also pharmacologically active, possessing about 50% of the in vitro potency for phosphodiesterase type 5 (PDE5) as the parent drug, Sildenafil.[5][12] Consequently, accurate quantification of both Sildenafil and N-Desmethyl Sildenafil is essential for a comprehensive understanding of the drug's overall pharmacokinetic and pharmacodynamic profile.

cluster_0 Hepatic Metabolism cluster_1 Primary Enzymatic Pathway Sildenafil Sildenafil NDesmethyl_Sildenafil N-Desmethyl Sildenafil (Active Metabolite) Sildenafil->NDesmethyl_Sildenafil N-demethylation CYP3A4 CYP3A4 (major) CYP3A4->Sildenafil CYP2C9 CYP2C9 (minor) CYP2C9->Sildenafil

Metabolic Pathway of Sildenafil.

Experimental Protocols for Bioanalysis

The accurate quantification of Sildenafil and N-Desmethyl Sildenafil in biological samples, typically plasma, necessitates a robust and validated bioanalytical method. The use of this compound as an internal standard is a cornerstone of these methods.

The initial step in the bioanalytical workflow is the extraction of the analytes and the internal standard from the biological matrix. Two common techniques are employed:

  • Liquid-Liquid Extraction (LLE): This method involves the extraction of the analytes from the aqueous plasma sample into an immiscible organic solvent. A typical LLE protocol would involve the addition of a basic solution to the plasma sample, followed by the addition of an organic solvent mixture (e.g., ether-dichloromethane). After vortexing and centrifugation, the organic layer containing the analytes and the internal standard is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[8]

  • Protein Precipitation (PPT): A simpler and faster technique where a protein precipitating agent, such as acetonitrile, is added to the plasma sample. This denatures and precipitates the plasma proteins. Following centrifugation, the clear supernatant containing the analytes and the internal standard is collected and can be directly injected or further processed.

Liquid chromatography (LC) is employed to separate Sildenafil, N-Desmethyl Sildenafil, and the internal standard from other endogenous components in the sample extract before they enter the mass spectrometer.

  • Column: Reversed-phase columns, such as a Zorbax SB C18 or a Kinetex Biphenyl column, are commonly used.[8][15]

  • Mobile Phase: An isocratic or gradient elution is used, typically consisting of a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][15][16]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[8]

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high sensitivity and selectivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the analytes and the internal standard. This involves monitoring specific precursor-to-product ion transitions for each compound.[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2283.4
N-Desmethyl Sildenafil461.3283.4
Sildenafil-d8483.4283.4
This compound 469.4 283.4

Table 1: Example MRM transitions for Sildenafil, N-Desmethyl Sildenafil, and their deuterated internal standards.[8]

cluster_workflow Bioanalytical Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Extraction Sample Extraction (LLE or PPT) IS_Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response IS (this compound) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

References

The Indispensable Role of Deuterium Labeling: A Technical Guide to N-Desmethyl Sildenafil-d8 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences and applications of N-Desmethyl Sildenafil and its deuterated counterpart, N-Desmethyl Sildenafil-d8. Primarily utilized in pharmacokinetic and bioanalytical studies, the introduction of a stable isotope label in the form of deuterium offers significant advantages in analytical accuracy and reliability. This whitepaper will delve into the physicochemical properties, comparative data, experimental applications, and the underlying principles that make this compound an invaluable tool in modern drug research and development.

Introduction to N-Desmethyl Sildenafil and the Significance of Deuteration

N-Desmethyl Sildenafil is the primary and pharmacologically active metabolite of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The metabolic process involves the N-demethylation of the piperazine ring of Sildenafil, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[3][4] This metabolite retains significant PDE5 inhibitory activity, contributing to the overall therapeutic effect of Sildenafil.[3]

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the gold standard for internal standards.[5][6] this compound is a stable isotope-labeled version of N-Desmethyl Sildenafil where eight hydrogen atoms have been replaced with deuterium.[7][8][9][10] This isotopic substitution results in a compound that is chemically identical to the non-deuterated form but has a higher molecular weight. This mass difference is the key to its utility as an internal standard, allowing for precise differentiation and quantification in complex biological matrices.[5][11]

Physicochemical Properties and Comparative Data

The key distinction between N-Desmethyl Sildenafil and its d8 analog lies in their molecular weight and, consequently, their mass-to-charge ratio (m/z) in mass spectrometry. This difference is fundamental to their application in quantitative analysis.

PropertyN-Desmethyl SildenafilThis compoundReference(s)
Molecular Formula C21H28N6O4SC21H20D8N6O4S[7][9][10]
Molecular Weight ~460.56 g/mol ~468.6 g/mol [7][9][10]
CAS Number 139755-82-11185168-06-2[7][8][9][10]
Mass Spectrometric Data for Quantitative Analysis

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for quantification. This technique is often referred to as Multiple Reaction Monitoring (MRM).

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
N-Desmethyl Sildenafil461.4283.2[12]
N-Desmethyl Sildenafil461.3283.4[13][14]
This compound469.4283.4[13][14]
This compound469.2283.3[15]

Experimental Protocols: Bioanalytical Quantification of N-Desmethyl Sildenafil

The following is a generalized experimental protocol for the quantification of N-Desmethyl Sildenafil in human plasma using this compound as an internal standard, based on common methodologies found in the literature.[12][13][14][15][16]

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[13][14]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[12][13][14]

  • Flow Rate: A typical flow rate is around 0.5-0.8 mL/min.[13][14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is standard.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for N-Desmethyl Sildenafil and this compound as detailed in the table above.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Sildenafil and N-Desmethyl Sildenafil

PDE5 Inhibition Pathway Simplified PDE5 Inhibition Pathway cluster_0 Cellular Environment Sildenafil Sildenafil PDE5 PDE5 Sildenafil->PDE5 inhibits N-Desmethyl Sildenafil N-Desmethyl Sildenafil N-Desmethyl Sildenafil->PDE5 inhibits cGMP cGMP PDE5->cGMP hydrolyzes GMP GMP cGMP->GMP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation promotes

Caption: Inhibition of PDE5 by Sildenafil and its metabolite.

Bioanalytical Workflow for Quantificationdot

digraph "Bioanalytical Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Typical Bioanalytical Workflow for N-Desmethyl Sildenafil", rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Start" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Plasma_Sample" [label="Plasma Sample Collection"]; "Add_IS" [label="Spike with N-Desmethyl\nSildenafil-d8 (Internal Standard)"]; "Protein_Precipitation" [label="Protein Precipitation\n(e.g., with Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Transfer" [label="Supernatant Transfer\nand Evaporation"]; "Reconstitution" [label="Reconstitution in\nMobile Phase"]; "LC_MS_MS_Analysis" [label="LC-MS/MS Analysis\n(MRM Mode)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Processing" [label="Data Processing and\nQuantification"]; "End" [shape=Msquare, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Plasma_Sample"; "Plasma_Sample" -> "Add_IS"; "Add_IS" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "Reconstitution"; "Reconstitution" -> "LC_MS_MS_Analysis"; "LC_MS_MS_Analysis" -> "Data_Processing"; "Data_Processing" -> "End"; }

References

A Technical Guide to N-Desmethyl Sildenafil-d8: Commercial Availability and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Sildenafil-d8, a critical analytical tool for researchers in pharmacology and drug development. This document details its commercial suppliers, availability, and in-depth experimental protocols for its application as an internal standard in the quantification of Sildenafil and its primary metabolite, N-Desmethyl Sildenafil.

Introduction

This compound is the deuterium-labeled analog of N-Desmethyl Sildenafil, the principal active metabolite of Sildenafil. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. Due to its widespread use in the treatment of erectile dysfunction and pulmonary arterial hypertension, the accurate quantification of Sildenafil and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based bioanalytical methods.[1][2][3]

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the availability and key specifications from a selection of vendors.

SupplierCatalog NumberPurityAvailable Pack SizesPrice (USD)Availability
ESS Chem Co. ESS030899.3% by HPLC; 99% atom D10 mg, 25 mg, 50 mg, 100 mg$300, $600, $900, $1,400In Stock
LGC Standards TRC-D292202>95% (HPLC)VariesInquireInquire
Veeprho Not specifiedHigh QualityVariesInquireInquire
Acanthus Research SIL-08-004Not specified25 mgInquireIn Stock
Simson Pharma Not specifiedHigh QualityVariesInquireIn Stock
Santa Cruz Bio sc-217123Not specifiedVariesInquireInquire
Pharmaffiliates PA STI 028620High PurityVariesInquireInquire
Immunomart TMID-0050Not specifiedVariesInquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. A Certificate of Analysis (CoA) is typically provided with the product.[1][4][5][6][7]

Physicochemical Data

PropertyValue
Chemical Name 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS Number 1185168-06-2
Molecular Formula C₂₁H₂₀D₈N₆O₄S
Molecular Weight 468.60 g/mol
Synonyms Desmethylsildenafil-d8, UK 103320-d8
Storage -20°C

Experimental Protocols: Quantification of Sildenafil and N-Desmethyl Sildenafil using LC-MS/MS

The following is a detailed protocol for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in human plasma using this compound as an internal standard (IS). This protocol is a composite of methodologies described in the scientific literature.[2][8][9][10]

Materials and Reagents
  • Sildenafil reference standard

  • N-Desmethyl Sildenafil reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 95% Mobile Phase B

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • MS System: SCIEX 4500 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2283.4
N-Desmethyl Sildenafil461.3283.4
This compound (IS)469.4283.4
  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:

  • Linearity: A linear concentration range of 1.0–1000.0 ng/mL for Sildenafil and 0.5–500.0 ng/mL for N-Desmethyl Sildenafil is typically achievable.[9]

  • Precision and Accuracy: Intra- and inter-day precision should be within 15% (20% at the Lower Limit of Quantification), and accuracy should be within 85-115% (80-120% at LLOQ). Published methods demonstrate precision within 1.5-5.1% and accuracy within 95.0-98.3%.[9]

  • Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analytes and the internal standard in blank plasma samples.

  • Matrix Effect: The ionization of the analytes should not be significantly suppressed or enhanced by the biological matrix.

  • Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Sildenafil and N-Desmethyl Sildenafil in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A flowchart illustrating the major steps of the bioanalytical method.

Sildenafil Signaling Pathway

The diagram below depicts the mechanism of action of Sildenafil via the nitric oxide/soluble guanylate cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) signaling pathway.

sildenafil_pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC (active) GMP 5'-GMP cGMP->GMP PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Sildenafil and its active metabolite in biological samples. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource on its commercial availability and a detailed, robust LC-MS/MS protocol for its application. The provided diagrams offer a clear visualization of the experimental workflow and the underlying pharmacological pathway, facilitating a deeper understanding of the analytical process and the mechanism of action of Sildenafil.

References

In-Depth Technical Guide: Properties and Data of CAS Number 1185168-06-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties and available data for the compound with CAS number 1185168-06-2. This compound is identified as N-Desmethyl Sildenafil-d8, a deuterium-labeled analog of N-Desmethyl Sildenafil, the primary active metabolite of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2][3] This document collates critical physicochemical data, discusses its biological activity and mechanism of action, and outlines relevant experimental methodologies. The information is intended to support research, development, and analytical activities involving this compound.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled compound used primarily as an internal standard in quantitative analytical methods, such as mass spectrometry-based assays, for the detection and quantification of N-Desmethyl Sildenafil in biological matrices.[4] The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled endogenous or administered compound.

Chemical Structure and Nomenclature
  • CAS Number: 1185168-06-2

  • Chemical Name: 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Synonyms: Piperazine N-desmethyl Sildenafil D8, Desmethylsildenafil-d8, UK-103320-d8

  • Molecular Formula: C₂₁H₂₀D₈N₆O₄S

  • Molecular Weight: 468.60 g/mol [5][6][7][8]

Physicochemical Data

The following table summarizes the known physicochemical properties of the non-deuterated form, N-Desmethyl Sildenafil (CAS: 139755-82-1), which are expected to be very similar to its deuterated analog.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₈N₆O₄S[9]
Molecular Weight 460.55 g/mol [5][10]
Physical Form Crystalline solid[5][9]
Melting Point 158-160 °C[5]
Solubility DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:5): 0.15 mg/mL[5][9]
pKa (Predicted) 10.05 ± 0.20 (Strongest Acidic), 7.16 (Strongest Basic)[5][7]
LogP (Predicted) 1.78[7]

Synthesis and Spectroscopic Data

Synthesis

The general synthesis of Sildenafil involves a multi-step process.[11][12][13] A key final step in many patented synthetic routes for Sildenafil involves the coupling of a sulfonyl chloride derivative of the pyrazolopyrimidinone core with N-methylpiperazine.[14] For the synthesis of this compound, a deuterated piperazine would be used in this coupling step.

Spectroscopic Data

Detailed NMR and IR spectra for this compound are not publicly available. However, mass spectrometry data, particularly for its non-deuterated analog, is well-documented in the context of analytical methods.

Mass Spectrometry: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, N-Desmethyl Sildenafil is typically monitored using multiple reaction monitoring (MRM) in positive ion mode. The precursor and product ion transitions are crucial for its selective detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Sildenafil461.3283.4
This compound469.4283.4

Biological Activity and Mechanism of Action

Biological Activity

N-Desmethyl Sildenafil is the major active metabolite of Sildenafil and is a potent inhibitor of phosphodiesterase type 5 (PDE5).[2][3] Its in vitro potency for PDE5 is approximately 50% that of the parent drug, Sildenafil.[15] Plasma concentrations of this metabolite are about 40% of those of Sildenafil, contributing significantly to the overall pharmacological effect.[12][15]

The formation of N-Desmethyl Sildenafil occurs primarily in the liver through N-demethylation of Sildenafil, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[10][16][17]

Mechanism of Action and Signaling Pathway

The mechanism of action of N-Desmethyl Sildenafil mirrors that of Sildenafil. It acts as a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature.[10][19]

The signaling pathway initiated by nitric oxide (NO) involves the activation of soluble guanylate cyclase (sGC), which in turn increases the intracellular levels of cGMP.[19] cGMP then activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[5][7] By inhibiting PDE5, N-Desmethyl Sildenafil prevents the breakdown of cGMP, thereby enhancing the NO/cGMP signaling pathway and prolonging its vasodilatory effects.[18]

Further downstream, this pathway can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, affecting cellular processes like proliferation and migration.[6][9]

PDE5_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_inhibition PDE5 Inhibition cluster_downstream Downstream Effects NO NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE5->5_GMP Degrades N_Desmethyl_Sildenafil N-Desmethyl Sildenafil N_Desmethyl_Sildenafil->PDE5 Inhibits Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation MAPK_Pathway MAPK Pathway (ERK1/2, p38) PKG->MAPK_Pathway Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis

Caption: Signaling pathway of N-Desmethyl Sildenafil via PDE5 inhibition.

Experimental Protocols

Quantification in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound).

  • Vortex for 30 seconds.

  • Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

  • Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate and acetonitrile (5:95 v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Desmethyl Sildenafil: 461.3 → 283.4

    • This compound: 469.4 → 283.4

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation Inject MSMS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.
Electroretinogram (ERG) Recording in Retina

N-Desmethyl Sildenafil has been shown to enhance the photoreceptor response in isolated rat retinas.[2][20] The following is a generalized protocol for recording ERG based on published studies.[21][22][23][24][25]

1. Retinal Preparation:

  • Dark-adapt an animal (e.g., a rat) overnight.

  • Euthanize the animal and enucleate the eyes under dim red light.

  • Dissect the retina from the eye in a cooled Ringer's solution.

  • Mount the retina in a perfusion chamber with the photoreceptor side up.

2. Perfusion and Recording:

  • Continuously perfuse the retina with a carbogenated (95% O₂ / 5% CO₂) Ringer's solution at 37 °C.

  • Place a recording electrode on the vitreal surface of the retina and a reference electrode in the bath.

  • Deliver light flashes of specific wavelengths and intensities to stimulate the retina.

  • Record the electrical responses (ERG waveforms) using an amplifier and a data acquisition system.

3. Drug Application:

  • After recording baseline ERG responses, add N-Desmethyl Sildenafil to the perfusion solution at the desired concentration.

  • Continue recording to observe the effects of the compound on the ERG waveforms, particularly the a-wave (photoreceptor response) and b-wave (bipolar cell response).

Conclusion

CAS number 1185168-06-2, this compound, is a critical analytical tool for the study of Sildenafil metabolism and pharmacokinetics. Its non-deuterated counterpart, N-Desmethyl Sildenafil, is a biologically active metabolite that contributes to the overall pharmacological effects of Sildenafil through the inhibition of PDE5. This guide provides a foundational understanding of its chemical, physical, and biological properties, which is essential for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research into the specific synthesis of the deuterated analog and more detailed spectroscopic characterization would be beneficial for the scientific community.

References

The Definitive Guide to N-Desmethyl Sildenafil-d8 for Precise Sildenafil Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. For Sildenafil, the active ingredient in widely recognized erectile dysfunction and pulmonary hypertension treatments, its primary active metabolite, N-Desmethyl Sildenafil, plays a crucial role in its overall pharmacological profile. This technical guide provides a comprehensive overview of the use of N-Desmethyl Sildenafil-d8 as an internal standard for the precise and reliable quantification of Sildenafil and its N-desmethyl metabolite in biological matrices.

Introduction: The Role of an Ideal Internal Standard

The fundamental principle of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) lies in the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention, thereby compensating for variations during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. The deuterium-labeled analogue co-elutes with the native analyte and exhibits identical behavior in the mass spectrometer's ion source, ensuring the highest degree of accuracy and precision.[1][2]

Sildenafil Metabolism: The Formation of N-Desmethyl Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) isoenzymes, with CYP3A4 being the major pathway and CYP2C9 contributing to a lesser extent.[3][4] The principal metabolic transformation is the N-demethylation of the piperazine ring, resulting in the formation of N-Desmethyl Sildenafil.[5][6] This metabolite is not inactive; it possesses approximately 50% of the in vitro phosphodiesterase type 5 (PDE5) inhibitory activity of the parent drug, Sildenafil.[3][7] Therefore, the accurate quantification of both Sildenafil and N-Desmethyl Sildenafil is critical for a comprehensive understanding of the drug's overall effect and pharmacokinetic profile.

Sildenafil_Metabolism Sildenafil Sildenafil N_Desmethyl_Sildenafil N-Desmethyl Sildenafil (Active Metabolite) Sildenafil->N_Desmethyl_Sildenafil N-demethylation CYP3A4 CYP3A4 (major) CYP3A4->Sildenafil CYP2C9 CYP2C9 (minor) CYP2C9->Sildenafil Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standards (Sildenafil-d8, this compound) Plasma_Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (Reversed-Phase C18) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sildenafil and N-Desmethyl Sildenafil using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of sildenafil and its major active metabolite, N-desmethyl sildenafil, in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Sildenafil-d8 or N-Desmethyl Sildenafil-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1]

This document provides a detailed protocol for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma using Sildenafil-d8 as the internal standard.

Signaling Pathway of Sildenafil

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[2][3] This leads to smooth muscle relaxation and increased blood flow.[2][3] Sildenafil enhances the effect of NO by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum.[2][3][4]

sildenafil_pathway cluster_pre Physiological Erection Process cluster_sildenafil Sildenafil's Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production Increased cGMP Levels Guanylate_Cyclase->cGMP_Production GTP to cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP_Production->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits cGMP_Degradation cGMP Degradation to GMP PDE5->cGMP_Degradation Catalyzes

Caption: Mechanism of action of sildenafil.

Experimental Protocols

This section details two established methods for the extraction and analysis of sildenafil and N-desmethyl sildenafil from human plasma.

Method 1: Protein Precipitation

This method offers a rapid and straightforward sample preparation procedure.[5][6]

1. Materials and Reagents

  • Sildenafil, N-desmethyl sildenafil, and Sildenafil-d8 reference standards

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil, N-desmethyl sildenafil, and Sildenafil-d8 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the sildenafil and N-desmethyl sildenafil stock solutions with 50:50 acetonitrile/water to create working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Sildenafil-d8 stock solution with 50:50 acetonitrile/water.

3. Sample Preparation

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (Sildenafil-d8).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation, potentially reducing matrix effects.[7][8]

1. Materials and Reagents

  • Same as Method 1, with the addition of:

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Sodium carbonate (or other suitable base)

2. Stock and Working Solutions

  • Prepare as described in Method 1.

3. Sample Preparation

  • Pipette 500 µL of plasma sample into a glass tube.

  • Add 50 µL of the IS working solution (Sildenafil-d8).

  • Add 200 µL of 0.1 M sodium carbonate to basify the sample.[9]

  • Add 3 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Sildenafil-d8) Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Sildenafil & N-Desmethyl Sildenafil Calibration_Curve->Quantification

Caption: General analytical workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrument used.

ParameterCondition 1Condition 2
LC System UPLC SystemHPLC System
Column ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[10][11]Zorbax SB C18 (75 mm x 4.6 mm, 3.5 µm)[7][11]
Mobile Phase A 2 mM Ammonium formate with 0.1% formic acid in water[10][11]10 mM Ammonium acetate in water[7]
Mobile Phase B Acetonitrile with 0.1% formic acid[6]Acetonitrile[7]
Flow Rate 0.3 mL/min[10][11]0.6 mL/min[7]
Elution Gradient[6][10]Isocratic (5:95 v/v, A:B)[7]
Injection Volume 5-10 µL10-20 µL
Column Temp. 40°CAmbient
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5][11]Electrospray Ionization (ESI), Positive[7]
Detection Mode Multiple Reaction Monitoring (MRM)[7][11]Multiple Reaction Monitoring (MRM)[7]

Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Sildenafil475.2 / 475.3 / 475.4100.1 / 283.3 / 283.4[6][7][10]
N-Desmethyl Sildenafil461.2 / 461.3 / 461.4283.2 / 283.3 / 283.4[6][7][10]
Sildenafil-d8483.3 / 483.4108.1 / 283.4[6][7][10]

Note: Specific m/z values may vary slightly depending on the instrument and calibration.

Method Validation Parameters

The following tables summarize typical validation results for the quantification of sildenafil and N-desmethyl sildenafil in human plasma.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Sildenafil1.0 - 1000.01.0> 0.99[5][7]
N-Desmethyl Sildenafil0.5 - 500.00.5> 0.99[7]
Sildenafil2.0 - 1000.02.0> 0.99[6]
N-Desmethyl Sildenafil2.0 - 1000.02.0-[6]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
SildenafilLLOQ, L, M, H< 10%< 10%99-101%[10]
N-Desmethyl SildenafilLLOQ, L, M, H< 10%< 10%99-101%[10]
SildenafilLLOQ, L, M, H1.5 - 5.1%2.2 - 3.4%96.7 - 98.3%[7]
N-Desmethyl SildenafilLLOQ, L, M, H1.3 - 3.1%2.8 - 4.3%95.0 - 97.2%[7]
SildenafilLLOQ, L, M, H< 6.5%< 6.5%86.5 - 105.7%[6]
N-Desmethyl SildenafilLLOQ, L, M, H< 6.3%< 6.3%96.8 - 114.4%[6]

LLOQ: Lower Limit of Quantification; L: Low; M: Medium; H: High concentration quality control samples.

Table 3: Recovery and Matrix Effect

AnalyteExtraction MethodRecovery (%)Matrix Effect (%)Reference
SildenafilProtein Precipitation> 90%Compliant[10]
N-Desmethyl SildenafilProtein Precipitation> 90%Compliant[10]
SildenafilLiquid-Liquid Extraction85-95%Minimal[7][8]
N-Desmethyl SildenafilLiquid-Liquid Extraction85-95%Minimal[7][8]

Conclusion

The described LC-MS/MS methods using a deuterated internal standard provide a robust, sensitive, and reliable approach for the quantitative determination of sildenafil and its primary metabolite, N-desmethyl sildenafil, in human plasma. The use of Sildenafil-d8 ensures accuracy by correcting for procedural variability and matrix effects.[5][1] The presented protocols and performance data serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical research.

References

Application Notes and Protocols for Plasma Sample Preparation of N-Desmethyl Sildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of N-Desmethyl Sildenafil-d8 in plasma for quantitative analysis. The following methods are covered: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. These protocols are intended to be a guide and may require optimization for specific laboratory conditions and analytical instrumentation.

Introduction

N-Desmethyl Sildenafil is the primary active metabolite of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The deuterated internal standard, this compound, is crucial for accurate quantification in biological matrices like plasma, compensating for variations during sample preparation and analysis. This is particularly important in pharmacokinetic, bioequivalence, and toxicological studies.[1] The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix and ensuring the sensitivity, accuracy, and precision of the analytical method, which is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Sample Preparation Techniques

The selection of a sample preparation method depends on factors such as the required limit of quantification, sample throughput, and the complexity of the sample matrix.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing proteins and many endogenous interferences.

Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from methods developed for the simultaneous quantification of sildenafil and its metabolites in human plasma.[3][4]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) solution

  • Organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v)[5]

  • Alkalinizing agent (e.g., 0.1 M Sodium Carbonate)[5]

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard solution to the plasma sample and vortex briefly.

  • pH Adjustment: Add 200 µL of 0.1 M Sodium Carbonate to alkalinize the sample. Vortex for 30 seconds.

  • Extraction: Add 1 mL of the organic extraction solvent to the tube.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 250 µL of the reconstitution solvent and vortex briefly.[4]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow plasma Plasma Sample is Add N-Desmethyl Sildenafil-d8 IS plasma->is alkali Add Alkalinizing Agent is->alkali solvent Add Organic Solvent alkali->solvent vortex1 Vortex solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for liquid-liquid extraction of this compound from plasma.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away. This often results in a cleaner extract compared to LLE.

Protocol: Solid-Phase Extraction of this compound from Plasma

This protocol is based on methods for the extraction of sildenafil and its metabolites from biological fluids.[6][7]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) solution

  • SPE cartridges (e.g., Oasis HLB or a poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent)[7][8]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration buffer (e.g., 0.1 M Phosphate buffer, pH 6.0)[6]

  • Wash solution (e.g., dilute ammonium hydroxide solution)[8]

  • Elution solvent (e.g., Acetonitrile or Chloroform)[7][8]

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

  • Microcentrifuge tubes, vortex mixer, centrifuge, solvent evaporator

Procedure:

  • Sample Pre-treatment: To 3 mL of plasma, add 500 ng of the this compound internal standard. Vortex and let stand for 10 minutes. Add 9 mL of ice-cold acetonitrile and mix for 15 minutes. Centrifuge at 820 x g for 5 minutes.[6]

  • Supernatant Preparation: Transfer the supernatant to a new vial and evaporate to a volume of less than 1 mL. Add 4 mL of 0.1 M phosphate buffer (pH 6.0).[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).[6]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the appropriate wash solution to remove interferences.

  • Elution: Elute the analyte and internal standard with the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in the desired volume of reconstitution solvent.

  • Analysis: Transfer the sample for LC-MS/MS analysis.

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow pretreat Plasma Sample Pre-treatment load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for solid-phase extraction of this compound from plasma.

Protein Precipitation

Protein precipitation is the simplest and fastest sample preparation technique. It involves adding an organic solvent, typically acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Protocol: Protein Precipitation of this compound from Plasma

This protocol is a common and straightforward method for plasma sample preparation.[2][9][10]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) solution

  • Precipitating solvent (e.g., Acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting and IS Spiking: In a microcentrifuge tube, combine 200 µL of plasma with 50 µL of the this compound internal standard solution.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the sample.[11]

  • Vortexing: Vortex the mixture for 10 seconds to ensure complete protein precipitation.[11]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • Analysis: Directly inject a portion of the supernatant into the LC-MS/MS system or evaporate and reconstitute if further concentration is needed.

Experimental Workflow for Protein Precipitation

PP_Workflow plasma_is Plasma Sample + This compound IS precipitate Add Acetonitrile plasma_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: General workflow for protein precipitation of this compound from plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of various sample preparation and analytical methods for the quantification of sildenafil and N-desmethyl sildenafil in human plasma.

Table 1: Linearity of Analytical Methods

AnalyteMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
SildenafilHuman Plasma1.0 - 1000.0≥ 0.9998[3][4]
N-Desmethyl SildenafilHuman Plasma0.5 - 500.0≥ 0.9987[3][4]
SildenafilHuman Plasma2.00 - 1000> 0.99[2]
N-Desmethyl SildenafilHuman Plasma2.00 - 1000> 0.99[2]

Table 2: Precision and Accuracy

AnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
SildenafilHuman Plasma1.5 - 5.12.2 - 3.496.7 - 97.2[3][4]
N-Desmethyl SildenafilHuman Plasma1.3 - 3.12.8 - 4.395.0 - 97.2[3][4]
SildenafilHuman Plasma< 6.5< 6.586.50 - 105.67[2]
N-Desmethyl SildenafilHuman Plasma< 6.3< 6.396.83 - 114.40[2]
SildenafilHuman Plasma< 6.8< 4.193.1 - 115.9[9]
N-Desmethyl SildenafilHuman Plasma< 6.8< 4.195.6 - 112.5[9]

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)Reference
SildenafilHuman UrineLLE> 94[12]
N-Desmethyl SildenafilHuman UrineLLE> 94[12]
SildenafilHuman BloodLLE with diethyl ether81.3 - 103.3[5]
SildenafilPostmortem SpecimensSPE~80[6]
N-Desmethyl SildenafilPostmortem SpecimensSPE~80[6]

LC-MS/MS Analysis

Following sample preparation, the extracts are typically analyzed by LC-MS/MS. A reversed-phase C18 or similar column is commonly used for chromatographic separation.[2][13] Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Typical MRM Transitions (Positive Ionization Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Sildenafil475.4283.3[2]
N-Desmethyl Sildenafil461.4283.2[2]
Sildenafil-d8483.3108.1[2]
This compound469.4283.4[3]

Conclusion

The choice of sample preparation technique for the analysis of this compound in plasma is a critical step that influences the reliability of the results. Liquid-liquid extraction and solid-phase extraction are robust methods that provide clean extracts and high recovery. Protein precipitation offers a simpler and faster workflow, which is advantageous for high-throughput analysis. The selection of the most appropriate method should be based on the specific requirements of the study, including the desired sensitivity, accuracy, and sample throughput. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Sildenafil and its Metabolites using Deuterated Internal Standards for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its primary metabolism occurs in the liver, mediated by cytochrome P450 enzymes (CYP3A4 and CYP2C9), leading to the formation of its major active metabolite, N-desmethyl sildenafil.[1] Accurate quantification of sildenafil and N-desmethyl sildenafil in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicological studies.[1][3]

This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of sildenafil and N-desmethyl sildenafil from human plasma, utilizing deuterated internal standards to ensure high accuracy and precision. The use of stable isotope-labeled internal standards, such as sildenafil-d8 and N-desmethyl sildenafil-d8, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2][4]

Metabolic Pathway of Sildenafil

Sildenafil undergoes N-demethylation to form its primary active metabolite, N-desmethyl sildenafil.

Sildenafil Sildenafil Metabolism CYP3A4 (major) CYP2C9 (minor) N-demethylation Sildenafil->Metabolism NDesmethyl_Sildenafil N-desmethyl sildenafil (Active Metabolite) Metabolism->NDesmethyl_Sildenafil

Caption: Metabolic conversion of Sildenafil to N-desmethyl sildenafil.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described liquid-liquid extraction method coupled with LC-MS/MS for the quantification of sildenafil and N-desmethyl sildenafil.

Table 1: LC-MS/MS Method Performance Characteristics [5][6][7]

ParameterSildenafilN-desmethyl sildenafil
Linear Range1.0 - 1000.0 ng/mL0.5 - 500.0 ng/mL
Correlation Coefficient (r²)≥ 0.9998≥ 0.9987
Lower Limit of Quantification (LLOQ)1.0 ng/mL0.5 ng/mL
Intra-day Precision (%RSD)< 6.5%< 6.3%
Inter-day Precision (%RSD)< 6.5%< 6.3%
Intra-day Accuracy (%)96.7 - 98.3%95.0 - 97.2%
Inter-day Accuracy (%)86.5 - 105.7%96.8 - 114.4%
Mean Extraction Recovery> 85%> 84%

Table 2: Mass Spectrometry Transitions [5][6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2 - 475.4283.3 - 283.4
N-desmethyl sildenafil461.3 - 461.4283.2 - 283.4
Sildenafil-d8 (IS)483.3 - 483.4108.1 - 283.4
This compound (IS)469.4283.4

Experimental Protocol

This protocol details the liquid-liquid extraction of sildenafil and N-desmethyl sildenafil from human plasma.

Materials and Reagents:

  • Human plasma

  • Sildenafil and N-desmethyl sildenafil reference standards

  • Sildenafil-d8 and this compound internal standards (IS)[6]

  • Dichloromethane[8]

  • Diethyl ether[8]

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Standard Solution Preparation:

  • Prepare stock solutions of sildenafil, N-desmethyl sildenafil, and their deuterated internal standards in methanol.

  • Prepare working standard solutions by serially diluting the stock solutions with a mixture of water and methanol (1:1, v/v).[9]

  • Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation and Extraction Workflow:

G plasma 1. Aliquot 200 µL of plasma sample is_spike 2. Spike with Deuterated Internal Standards (Sildenafil-d8, this compound) plasma->is_spike vortex1 3. Vortex mix is_spike->vortex1 add_solvent 4. Add 1 mL of Dichloromethane vortex2 5. Vortex for 5 min add_solvent->vortex2 centrifuge 6. Centrifuge at 4000 rpm for 10 min vortex2->centrifuge collect_organic 7. Collect the organic layer centrifuge->collect_organic evaporate 8. Evaporate to dryness under Nitrogen reconstitute 9. Reconstitute with 200 µL of mobile phase evaporate->reconstitute inject 10. Inject into LC-MS/MS system reconstitute->inject

Caption: Workflow for the liquid-liquid extraction of sildenafil and its metabolites.

Detailed Extraction Procedure:

  • Pipette 200 µL of plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add the deuterated internal standard solution (sildenafil-d8 and this compound) to each tube.[6]

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of dichloromethane to the tube.[8]

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of 10 mM ammonium acetate and acetonitrile).[6]

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[6]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v)[6][10]

  • Flow Rate: 0.6 mL/min[6][10]

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[10]

  • Detection: Multiple Reaction Monitoring (MRM)[6]

Conclusion

The described liquid-liquid extraction protocol, in conjunction with the use of deuterated internal standards, provides a robust and reliable method for the simultaneous quantification of sildenafil and its primary metabolite, N-desmethyl sildenafil, in human plasma.[1] This method demonstrates excellent sensitivity, precision, and accuracy, making it well-suited for high-throughput analysis in clinical and research settings.[2][3] The use of sildenafil-d8 and this compound as internal standards is crucial for mitigating matrix effects and ensuring data integrity.[4][6]

References

Application Note: A Robust Solid-Phase Extraction Protocol for the Accurate Quantification of N-Desmethyl Sildenafil in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the solid-phase extraction (SPE) of N-Desmethyl Sildenafil, the primary active metabolite of Sildenafil, from human plasma. Accurate quantification of this metabolite is crucial for pharmacokinetic and bioequivalence studies. The described method is designed to deliver high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism of action is central to its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension. Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, to its major active metabolite, N-Desmethyl Sildenafil.

Given its pharmacological activity, the precise measurement of N-Desmethyl Sildenafil in biological matrices is essential for understanding the overall pharmacokinetic profile of Sildenafil. Solid-phase extraction is a highly effective sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction (LLE) and protein precipitation by providing cleaner extracts and reducing matrix effects. This protocol details a mixed-mode SPE approach, which combines reversed-phase and ion-exchange mechanisms for enhanced selectivity and recovery of N-Desmethyl Sildenafil from complex biological samples such as plasma.

Sildenafil Signaling Pathway

The therapeutic effects of Sildenafil are mediated through the nitric oxide (NO)/cGMP signaling pathway. Upon stimulation, nitric oxide is released and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream effects that result in smooth muscle relaxation and vasodilation. Both Sildenafil and its metabolite, N-Desmethyl Sildenafil, act as potent inhibitors of PDE5, the enzyme that degrades cGMP. By inhibiting PDE5, they increase the intracellular concentration of cGMP, thereby amplifying the vasodilatory effects of nitric oxide.

cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric_Oxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Degrades to SMR Smooth Muscle Relaxation & Vasodilation PKG->SMR Leads to Sildenafil Sildenafil & N-Desmethyl Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil and N-Desmethyl Sildenafil inhibit PDE5, increasing cGMP levels.

Quantitative Data Summary

The following table summarizes the performance of various extraction methods for the quantification of N-Desmethyl Sildenafil.

AnalyteMatrixExtraction MethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
N-Desmethyl SildenafilHuman PlasmaProtein Precipitation84.51.953.9[1]
N-Desmethyl SildenafilHuman PlasmaLiquid-Liquid Extraction60.0 - 66.50.50.5[2]
Desmethyl-sildenafilWhole BloodSolid-Phase Extraction83.1 - 93.25.0015.0[3]
N-Desmethyl SildenafilPostmortem SpecimensSolid-Phase Extraction~7814[4]

Experimental Protocol: Solid-Phase Extraction of N-Desmethyl Sildenafil from Human Plasma

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and analytical instrumentation used. A mixed-mode cation exchange (MCX) SPE cartridge is recommended for its ability to retain basic compounds like N-Desmethyl Sildenafil.

Materials and Reagents:

  • Human plasma samples

  • N-Desmethyl Sildenafil certified reference standard

  • Internal standard (e.g., Sildenafil-d8 or a structural analog)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX, Bond Elut Plexa PCX)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Spike the plasma samples with the internal standard.

    • Acidify the plasma sample by adding an equal volume of 2% formic acid in water. This step protonates the secondary amine of N-Desmethyl Sildenafil, facilitating its retention on the cation exchange sorbent.

    • Vortex the pre-treated sample for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the MCX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the N-Desmethyl Sildenafil and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention mechanism and allowing for its elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

    • Transfer the sample to an autosampler vial for analysis.

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for N-Desmethyl Sildenafil.

Sample Plasma Sample (Spiked with Internal Standard) Pretreatment Sample Pre-treatment (Acidification with 2% Formic Acid) Sample->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Cartridge Conditioning (1 mL Methanol) Equilibration Equilibration (1 mL Deionized Water) Conditioning->Equilibration Equilibration->Loading Wash1 Aqueous Wash (1 mL 2% Formic Acid in Water) Loading->Wash1 Wash2 Organic Wash (1 mL Methanol) Wash1->Wash2 Elution Elution (1 mL 5% Ammonium Hydroxide in Methanol) Wash2->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-phase extraction workflow for N-Desmethyl Sildenafil.

Conclusion

This application note provides a comprehensive and robust solid-phase extraction protocol for the quantification of N-Desmethyl Sildenafil in human plasma. The use of a mixed-mode cation exchange SPE sorbent ensures high selectivity and recovery by leveraging both reversed-phase and ion-exchange retention mechanisms. The detailed experimental procedure and workflow diagram serve as a practical guide for researchers in drug development and clinical pharmacology. The presented quantitative data from various extraction methodologies underscores the importance of selecting an appropriate sample preparation technique to achieve the required sensitivity and accuracy for pharmacokinetic studies.

References

Application Notes and Protocols for Bioanalytical Method Development of Sildenafil using N-Desmethyl Sildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative determination of Sildenafil in biological matrices, primarily human plasma, using N-Desmethyl Sildenafil-d8 as an internal standard (IS). The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is tailored for high-throughput analysis, offering the sensitivity and selectivity required for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of Sildenafil and its major active metabolite, N-Desmethyl Sildenafil, in biological fluids is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method.[1] This application note details a robust LC-MS/MS method for the determination of Sildenafil, which has been successfully applied in pharmacokinetic and bioequivalence studies.[2][3][4]

Experimental Protocols

Materials and Reagents
  • Sildenafil citrate reference standard (≥99.5% purity)

  • This compound (Internal Standard, ≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sildenafil citrate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Sildenafil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Sildenafil from plasma samples.[5][6]

  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the respective tubes.

  • Add 200 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[7][8]

Instrumental Analysis: LC-MS/MS

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of Sildenafil and its internal standard.[2][5]

ParameterRecommended Value
Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[2] or equivalent
Mobile Phase A 0.1% Formic Acid in Water[7][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.6 mL/min[2]
Column Temperature 40 °C[7][8]
Injection Volume 5 µL[7][8]
Elution Isocratic or Gradient (to be optimized for the specific system)

A common isocratic mobile phase composition is a mixture of 10 mM ammonium acetate and acetonitrile (5:95 v/v).[2][9]

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.[2][7]

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)[7]
Sildenafil Transition m/z 475.2 → 283.4[2][7]
This compound Transition m/z 469.4 → 283.4[2][9]
Dwell Time 100 ms[7]
Collision Energy To be optimized for the specific instrument[7]

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters and acceptance criteria.

Validation ParameterTypical Performance
Linearity Range 1.0 - 1000.0 ng/mL for Sildenafil[2][9]
Correlation Coefficient (r²) ≥ 0.99[2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL for Sildenafil[5][10]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)[2][5]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)[2][5]
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)[2][5]
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)[2][5]
Recovery > 90%[5]

Visualizations

Sildenafil Metabolism

Sildenafil Sildenafil NDesmethyl_Sildenafil N-Desmethyl Sildenafil (Active Metabolite) Sildenafil->NDesmethyl_Sildenafil N-Demethylation (CYP3A4/2C9) Further_Metabolism Further Metabolism NDesmethyl_Sildenafil->Further_Metabolism

Caption: Simplified metabolic pathway of Sildenafil.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_ms LC-MS/MS Analysis supernatant_transfer->lc_ms_ms data_processing Data Processing lc_ms_ms->data_processing

Caption: Bioanalytical workflow for Sildenafil quantification.

Method Validation Logic

MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability

Caption: Key components of bioanalytical method validation.

References

Application of N-Desmethyl Sildenafil-d8 in Bioequivalence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Desmethyl Sildenafil-d8 as an internal standard in bioequivalence studies of sildenafil. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for quantitative bioanalysis due to their high sensitivity and selectivity.[1][2]

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly for bioequivalence studies, the use of a stable isotope-labeled internal standard (IS) is crucial for achieving accurate and precise results.[3][4] Deuterated standards, such as this compound, are considered the ideal IS because their physicochemical properties are nearly identical to the analyte of interest, in this case, N-Desmethyl Sildenafil.[3][5] This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[4][5]

The use of a deuterated IS like this compound effectively compensates for variability in:

  • Sample Preparation: Losses during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3]

  • Injection Volume: Minor variations in the amount of sample injected into the LC system.[3]

  • Matrix Effects: Ion suppression or enhancement caused by other components in the biological matrix (e.g., plasma, urine).[3][4]

  • Instrument Response: Fluctuations in the mass spectrometer's sensitivity over time.[2]

By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the IS's peak area can be used for quantification. This normalization corrects for the aforementioned sources of error, leading to highly reliable data, which is a regulatory requirement for bioequivalence studies.[3][4]

Experimental Protocols

The following protocols describe a typical LC-MS/MS method for the simultaneous quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in human plasma, using sildenafil-d8 and this compound as internal standards.

  • Reference standards: Sildenafil citrate, N-desmethyl sildenafil

  • Internal standards: Sildenafil-d8, this compound

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Extraction solvent (e.g., methyl tert-butyl ether, dichloromethane)

This protocol is a common method for extracting sildenafil and its metabolite from plasma.

  • Thaw frozen plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a polypropylene tube, add 50 µL of the internal standard working solution (containing this compound and Sildenafil-d8).

  • Vortex mix for 10-15 seconds.

  • Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

The following table outlines typical HPLC/UPLC conditions for the separation of sildenafil and N-desmethyl sildenafil.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)[6]
Mobile Phase A: 10 mM Ammonium acetate in waterB: Acetonitrile[6]
Gradient Isocratic elution with 95% Acetonitrile[6]
Flow Rate 0.6 mL/min[6]
Injection Volume 5-10 µL
Column Temperature 40°C
Autosampler Temp. 4°C

The following table provides typical mass spectrometric parameters for the detection of the analytes and their internal standards.

ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5000 V
Source Temperature 700°C
MRM Transitions See table below

Table 1: MRM Transitions for Analytes and Internal Standards [6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2283.4
Sildenafil-d8483.4283.4
N-Desmethyl Sildenafil461.3283.4
This compound 469.4 283.4

Method Validation Data

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of sildenafil and N-desmethyl sildenafil.

Table 2: Linearity and Sensitivity [6]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Sildenafil1.0 - 1000.0≥ 0.99981.0
N-Desmethyl Sildenafil0.5 - 500.0≥ 0.99870.5

Table 3: Precision and Accuracy [6]

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Sildenafil1.5 - 5.12.2 - 3.497.3 - 98.396.7 - 97.2
N-Desmethyl Sildenafil1.3 - 3.12.8 - 4.395.3 - 96.395.0 - 97.2

Bioequivalence Study Application

This validated method can be applied to analyze plasma samples from a bioequivalence study. In such a study, healthy volunteers receive both a test and a reference formulation of sildenafil in a crossover design.[7] Blood samples are collected at various time points, and the plasma concentrations of sildenafil and N-desmethyl sildenafil are determined using the described LC-MS/MS method.[7] The pharmacokinetic parameters, such as Cmax (maximum concentration) and AUC (area under the concentration-time curve), are then calculated and statistically compared to determine if the two formulations are bioequivalent.[8]

Visualizations

experimental_workflow sample_collection Plasma Sample Collection is_spiking Spiking with This compound and Sildenafil-d8 sample_collection->is_spiking extraction Liquid-Liquid Extraction is_spiking->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Area Ratio) lc_ms_analysis->data_processing pk_analysis Pharmacokinetic Analysis (Cmax, AUC) data_processing->pk_analysis be_assessment Bioequivalence Assessment pk_analysis->be_assessment

Caption: Bioanalytical workflow for a sildenafil bioequivalence study.

internal_standard_logic cluster_analyte Analyte Path cluster_is Internal Standard Path analyte N-Desmethyl Sildenafil (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection lc_separation->ms_detection analyte_response Analyte Response (Variable) ms_detection->analyte_response is_response IS Response (Tracks Variability) ms_detection->is_response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of this compound in correcting for analytical variability.

References

Application Note: Isocratic Separation of Sildenafil and its Primary Metabolite by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, the active pharmaceutical ingredient in Viagra™, is a potent selective inhibitor of phosphodiesterase type 5 (PDE5). Its metabolism in the body is a critical aspect of its pharmacokinetic profile. The primary route of metabolism is N-demethylation, resulting in the formation of N-desmethylsildenafil. This major metabolite is also pharmacologically active, contributing significantly to the overall therapeutic effect. Therefore, a reliable and efficient analytical method for the simultaneous separation and quantification of sildenafil and N-desmethylsildenafil is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring.

This application note provides a detailed protocol for the isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of sildenafil and its principal metabolite, N-desmethylsildenafil.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Sildenafil is a relatively nonpolar molecule. Its primary metabolite, N-desmethylsildenafil, is formed by the removal of a methyl group from the piperazine ring. This modification increases the polarity of the metabolite compared to the parent drug. Consequently, N-desmethylsildenafil will have a weaker interaction with the C18 stationary phase and will elute earlier than sildenafil under reversed-phase conditions.

Experimental Protocols

This section details a representative isocratic HPLC method for the separation of sildenafil and N-desmethylsildenafil.

Materials and Reagents:

  • Sildenafil citrate reference standard

  • N-desmethylsildenafil reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • C18 analytical column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Mobile Phase:

  • Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water.

  • The mobile phase consists of a mixture of the 10 mM ammonium acetate buffer and acetonitrile. A common isocratic mobile phase composition is a ratio of 5:95 (v/v) of 10 mM ammonium acetate to acetonitrile.[1][2]

  • The pH of the aqueous portion of the mobile phase can be adjusted with a suitable acid (e.g., formic acid) or base if necessary to optimize peak shape and resolution.

  • Degas the mobile phase using a sonicator or an online degasser before use to prevent bubble formation in the HPLC system.

Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of sildenafil citrate and N-desmethylsildenafil reference standards.

  • Dissolve the standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration.

Chromatographic Conditions:

A summary of typical isocratic HPLC conditions for the separation of sildenafil and N-desmethylsildenafil is presented in the table below.

ParameterCondition
Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (5:95, v/v)[1][2]
Flow Rate 0.6 mL/min[1][2]
Injection Volume 10 µL
Column Temperature Ambient
Detection UV at 230 nm or MS/MS

Sample Preparation (from Plasma):

For the analysis of biological samples such as plasma, a sample extraction step is necessary to remove proteins and other interfering substances.

  • To a 500 µL aliquot of plasma, add the internal standard.

  • Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Data Presentation

The following table summarizes the key quantitative data from a representative isocratic HPLC method for the separation of sildenafil and N-desmethylsildenafil.[1][2]

AnalyteRetention Time (min)Linearity Range (ng/mL)
N-desmethylsildenafilApprox. 2.50.5 - 500
SildenafilApprox. 3.51.0 - 1000

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.

Visualizations

Sildenafil Metabolism and Separation Workflow

cluster_metabolism Metabolic Pathway cluster_hplc HPLC Separation Workflow cluster_elution Elution Order Sildenafil Sildenafil Metabolite N-desmethylsildenafil (More Polar) Sildenafil->Metabolite N-demethylation (Liver CYP3A4/2C9) Sample Sample Injection Column C18 Column (Nonpolar Stationary Phase) Sample->Column Detection Detector (UV or MS) Column->Detection Elution_Metabolite N-desmethylsildenafil (Earlier Elution) Detection->Elution_Metabolite Elution_Sildenafil Sildenafil (Later Elution) Detection->Elution_Sildenafil

Caption: Metabolic conversion of sildenafil and its subsequent separation by RP-HPLC.

HPLC Analysis Workflow

prep Sample Preparation (Extraction/Dilution) injection Injection prep->injection mobile_phase Mobile Phase (Buffer:Acetonitrile) hplc HPLC System mobile_phase->hplc column C18 Column detection Detection (UV/MS) injection->column column->detection data Data Acquisition & Analysis detection->data

Caption: A generalized workflow for the HPLC analysis of sildenafil and its metabolites.

References

Application Notes and Protocols for the Detection of N-Desmethyl Sildenafil-d8 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyl Sildenafil is the primary and pharmacologically active metabolite of Sildenafil, a potent inhibitor of phosphodiesterase-5 (PDE5) widely used in the treatment of erectile dysfunction.[1] Accurate and sensitive quantification of N-Desmethyl Sildenafil in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Sildenafil-d8, is essential for reliable quantification by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2] This document provides detailed application notes and protocols for the detection and quantification of N-Desmethyl Sildenafil using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Mass Spectrometry Parameters

The successful detection of this compound and the parent compound relies on the selection of specific precursor and product ion transitions for Multiple Reaction Monitoring (MRM). These transitions provide high selectivity and sensitivity for quantification. The ionization is typically performed using a positive ion electrospray ionization (ESI+) source.

Table 1: Mass Spectrometry Parameters for Sildenafil and Metabolites

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Sildenafil475.2, 475.4283.4, 283.3
N-Desmethyl Sildenafil461.3, 461.4283.4, 283.2
Sildenafil-d8 (Internal Standard)483.4, 483.3283.4, 108.1
This compound (Internal Standard)469.4, 469.2283.4, 283.3

Note: The exact m/z values may vary slightly depending on the instrument calibration. The selection of the most abundant and stable product ion is recommended for quantification.

Instrument-specific parameters such as collision energy (CE) and cone voltage (or declustering potential) must be optimized for the specific mass spectrometer being used to achieve the best sensitivity. As a starting point, a collision energy of approximately 37-39 V can be used for the fragmentation of sildenafil and its metabolites.[3]

II. Experimental Protocols

This section outlines the key experimental procedures for the analysis of N-Desmethyl Sildenafil in biological samples.

A. Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

1. Protein Precipitation (for Plasma or Serum)

This is a rapid and simple method suitable for high-throughput analysis.[4][5]

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (for Plasma, Serum, or Saliva)

This method offers a cleaner extract compared to protein precipitation.[6][7]

  • To 500 µL of the biological sample, add the internal standard and adjust the pH to approximately 9.5 with a suitable buffer (e.g., ammonium chloride).

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of chloroform, 2-propanol, and n-heptane).[7]

  • Vortex for 10 minutes.

  • Centrifuge at 3,500 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

3. Solid-Phase Extraction (SPE) (for Complex Matrices)

SPE provides the cleanest extracts and is suitable for complex matrices like tissue homogenates or when very low detection limits are required.[8]

  • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

  • Load the pre-treated sample (e.g., diluted plasma or tissue homogenate with internal standard).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like ammonium hydroxide for basic compounds).

  • Evaporate the eluate and reconstitute in the mobile phase.

B. Liquid Chromatography

Chromatographic separation is essential to resolve the analytes from matrix components and potential isomers.

Table 2: Liquid Chromatography Conditions

ParameterRecommended Conditions
Column C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm)[1]
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Acetate[1][6]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic acid[4][5]
Flow Rate 0.4 - 0.6 mL/min[6]
Injection Volume 5 - 10 µL
Column Temperature 40 °C[1]
Gradient A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes. The specific gradient profile should be optimized for the column and analytes.

III. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of this compound.

Signaling Pathway (Simplified Representation of Sildenafil Action)

sildenafil_pathway Sildenafil Sildenafil PDE5 Phosphodiesterase-5 (PDE5) Sildenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades GMP 5'-GMP cGMP->GMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes

Caption: Simplified mechanism of action of Sildenafil.

References

Troubleshooting & Optimization

How to resolve matrix effects in N-Desmethyl Sildenafil analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the analysis of N-Desmethyl Sildenafil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of N-Desmethyl Sildenafil?

A1: A matrix effect is the alteration of an analyte's response (in this case, N-Desmethyl Sildenafil) due to the influence of other components present in the sample matrix, such as plasma or urine.[1][2] These co-eluting, often unidentified, components can interfere with the ionization process in techniques like LC-MS/MS, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4] Common sources of matrix effects in bioanalysis include endogenous phospholipids, salts, and metabolites.[4]

Q2: How can I detect matrix effects in my N-Desmethyl Sildenafil assay?

A2: Several methods can be used to assess the presence and extent of matrix effects. The most common approaches are:

  • Post-Extraction Addition: This technique involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.[3]

  • Post-Column Infusion: In this method, a constant flow of N-Desmethyl Sildenafil solution is infused into the mass spectrometer after the analytical column.[3][5] A blank matrix extract is then injected. Any fluctuation (dip or peak) in the baseline signal as the matrix components elute indicates where in the chromatogram ion suppression or enhancement is occurring.[5]

  • Matrix Factor Evaluation: As per regulatory guidelines, the matrix effect should be evaluated by analyzing quality control (QC) samples prepared in matrix from at least six different sources.[1][2] The accuracy and precision of these samples should meet predefined criteria (typically within ±15%).[1][2]

Q3: What are the primary strategies to resolve or minimize matrix effects?

A3: The three main strategies for mitigating matrix effects are:

  • Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][6][7]

  • Chromatographic Separation: Optimizing the chromatographic method can separate N-Desmethyl Sildenafil from the co-eluting matrix components that cause interference.

  • Use of Internal Standards: Incorporating a suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte (e.g., N-Desmethyl Sildenafil-d8), is highly effective in compensating for matrix effects.[8][9][10]

Troubleshooting Guide

Issue: Poor accuracy and precision in QC samples prepared in different matrix lots.

This issue often points to variable matrix effects between different biological samples.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for N-Desmethyl Sildenafil from Human Plasma

This protocol is adapted from established methods for the extraction of sildenafil and its metabolites.[8][11]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., this compound)

  • Organic extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether)

  • pH adjustment buffer (if necessary)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

  • Reconstitution solvent (compatible with LC mobile phase)

Procedure:

  • Sample Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a clean centrifuge tube.

  • Internal Standard Spiking: Add a small volume of the IS working solution to the plasma sample.

  • pH Adjustment (Optional): Add a buffer to adjust the sample pH to optimize the extraction of N-Desmethyl Sildenafil.

  • Extraction: Add a precise volume of the organic extraction solvent (e.g., 1 mL) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[11]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to achieve a clean separation of the aqueous and organic layers.[11]

  • Organic Layer Collection: Carefully transfer the upper organic layer, containing the extracted analyte and IS, to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solvent (e.g., 100 µL).

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for N-Desmethyl Sildenafil from Human Plasma

This protocol is a general representation based on methods developed for sildenafil and its metabolites.[3][7][12]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • SPE cartridge (e.g., C18 or a polymeric sorbent)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute the analyte)

  • SPE manifold

  • Solvent evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Centrifuge the plasma sample. Dilute an aliquot of the supernatant with an appropriate buffer. Add the IS.

  • Cartridge Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Cartridge Equilibration: Pass the equilibration solvent through the cartridge. Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unretained, interfering components.

  • Elution: Elute N-Desmethyl Sildenafil and the IS from the cartridge using the elution solvent.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the reconstitution solvent.

  • Analysis: Inject the sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated analytical methods that have successfully controlled for matrix effects in the analysis of N-Desmethyl Sildenafil.

Table 1: Method Performance of a Validated LC-MS/MS Assay for N-Desmethyl Sildenafil [8]

ParameterN-Desmethyl Sildenafil
Linear Range0.5 - 500.0 ng/mL
Correlation Coefficient (r²)≥ 0.9987
Intra-day Precision (%CV)1.3% to 3.1%
Inter-day Precision (%CV)2.8% to 4.3%
Intra-day Accuracy95.3% to 96.3%
Inter-day Accuracy95.0% to 97.2%

Table 2: Comparison of Sample Preparation Techniques and Reported Recoveries

TechniqueAnalyteMatrixReported RecoveryReference
Liquid-Liquid ExtractionN-Desmethyl SildenafilHuman Urine> 94%[6]
Solid-Phase ExtractionN-Desmethyl SildenafilCat Plasma> 85%[7]

Visual Diagrams

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_resolution Resolution Strategies cluster_outcome Outcome Problem Inaccurate/Imprecise Results for N-Desmethyl Sildenafil Assess Assess for Matrix Effects Problem->Assess PostExtract Post-Extraction Addition Assess->PostExtract PostColumn Post-Column Infusion Assess->PostColumn SIL_IS Use Stable Isotope-Labeled Internal Standard Assess->SIL_IS SamplePrep Optimize Sample Preparation (LLE/SPE) PostExtract->SamplePrep Chroma Improve Chromatographic Separation PostColumn->Chroma Outcome Reliable & Accurate Quantitation SamplePrep->Outcome Chroma->Outcome SIL_IS->Outcome

Caption: Troubleshooting workflow for identifying and resolving matrix effects.

SamplePrepComparison cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (Plasma/Urine) lle1 Add Organic Solvent start->lle1 spe1 Load Sample on Cartridge start->spe1 lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 end_node Analysis by LC-MS/MS lle3->end_node spe2 Wash Interferences spe1->spe2 spe3 Elute Analyte spe2->spe3 spe3->end_node

Caption: Comparison of LLE and SPE sample preparation workflows.

References

Improving peak shape and resolution for N-Desmethyl Sildenafil-d8 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Desmethyl Sildenafil-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?

A1: Poor peak shape for this compound, a basic compound, can stem from several factors. The most frequent causes include secondary interactions with the stationary phase, column degradation, and issues with the mobile phase or sample solvent. Specifically, interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing are a primary cause of peak tailing.[1] Other contributing factors can be column overload, a partially blocked column frit, or a mismatch between the sample solvent and the mobile phase.[2][3][4]

Q2: My this compound peak is not well-resolved from the non-deuterated N-Desmethyl Sildenafil peak. What can I do?

A2: Achieving baseline resolution between an analyte and its deuterated internal standard can be challenging due to their similar chemical properties. While they are expected to co-elute, slight chromatographic shifts can occur.[5] To improve resolution, you can try optimizing the mobile phase composition, such as adjusting the organic modifier-to-aqueous buffer ratio, or changing the gradient slope in a gradient elution method.[6] Fine-tuning the mobile phase pH can also alter the ionization state of the analytes and improve separation. In some cases, switching to a higher efficiency column (e.g., with smaller particle size) may be necessary.

Q3: I'm observing a drift in the retention time for this compound across my analytical run. What could be the cause?

A3: Retention time shifts can indicate issues with the mobile phase composition, column equilibration, or inconsistent flow rate, which could be due to pump malfunctions.[7] Ensure that the mobile phase is prepared consistently and is properly degassed.[7] It's also crucial to allow the column to fully equilibrate with the mobile phase before starting the analytical run. Temperature fluctuations can also affect retention times, so using a column oven is recommended for stable performance.[8][9]

Q4: Can the deuterated internal standard itself contribute to analytical problems?

A4: Yes, while deuterated internal standards are widely used for their ability to mimic the analyte's behavior, they are not without potential pitfalls.[10] Issues such as isotopic exchange (loss of deuterium atoms), the presence of non-deuterated impurities in the standard, and differential matrix effects can lead to inaccurate quantification.[5][11] It is important to use high-purity internal standards and to assess for potential isotopic exchange under your specific analytical conditions.[11]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Problem: The chromatographic peak for this compound exhibits significant tailing.

Initial Assessment Workflow

G A Observe Peak Tailing for This compound B Are other peaks also tailing? A->B C Yes: Suspect a system-wide issue (e.g., column frit blockage, dead volume) B->C Yes D No: Suspect an issue specific to the basic analyte B->D No E Proceed to System-Wide Troubleshooting C->E F Proceed to Analyte-Specific Troubleshooting D->F

Caption: Initial assessment workflow for peak tailing.

Analyte-Specific Troubleshooting Steps:

  • Mobile Phase pH Adjustment: N-Desmethyl Sildenafil is a basic compound. Interactions with acidic silanol groups on the column's stationary phase are a common cause of tailing.[1]

    • Action: Try adjusting the mobile phase pH. For reversed-phase chromatography, a lower pH (e.g., 2.5-3.5) will ensure the analyte is fully protonated and minimize interactions with silanol groups. Conversely, a higher pH (e.g., >8, if using a pH-stable column) can be used to keep the silanol groups deprotonated.

  • Addition of a Competing Base:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Column Selection:

    • Action: If peak tailing persists, consider using a column with end-capping or a different stationary phase that is more suitable for basic compounds.[1] Columns with a hybrid particle technology or those specifically designed for high pH applications can also yield better peak shapes.[1]

Experimental Protocol: Mobile Phase Optimization

  • Prepare a series of mobile phases: Prepare your aqueous mobile phase with different pH values (e.g., pH 3.0, 4.5, and 6.0) using a suitable buffer like ammonium formate or phosphate.

  • Equilibrate the column: For each mobile phase, flush the column with at least 10-20 column volumes to ensure it is fully equilibrated.

  • Inject the standard: Inject a standard solution of this compound and observe the peak shape.

  • Evaluate the results: Compare the peak asymmetry factor for each pH condition to determine the optimal pH for your separation.

ParameterCondition 1Condition 2Condition 3
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.010 mM Ammonium Formate in Water, pH 4.510 mM Ammonium Formate in Water, pH 6.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 minutes5% to 95% B over 10 minutes5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C40 °C
Expected Outcome Sharper peak shape due to protonation of the analyte and suppression of silanol interactions.Moderate peak tailing.Increased peak tailing.
Guide 2: Improving Resolution

This guide outlines strategies to enhance the resolution between this compound and co-eluting species.

Problem: Inadequate resolution between this compound and N-Desmethyl Sildenafil or other closely eluting compounds.

Troubleshooting Workflow

G A Poor Resolution Observed B Optimize Mobile Phase Gradient/Isocratic Conditions A->B C Adjust Mobile Phase pH A->C D Decrease Flow Rate A->D F Resolution Improved? B->F C->F D->F E Evaluate Column Performance G Yes: Finalize Method F->G Yes H No: Consider a Different Column Chemistry F->H No H->E

Caption: Workflow for improving chromatographic resolution.

Resolution Enhancement Strategies:

  • Modify the Organic Modifier:

    • Action: If you are using acetonitrile, try switching to methanol or a combination of both. The change in solvent selectivity can alter the elution order and improve resolution.

  • Adjust the Gradient Slope:

    • Action: For gradient methods, a shallower gradient around the elution time of your analyte will increase the separation between closely eluting peaks.

  • Change the Column Temperature:

    • Action: Lowering the temperature can sometimes improve resolution, although it may also lead to broader peaks. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce selectivity. Experiment with a range of temperatures (e.g., 30-50 °C) to find the optimum.[8]

Experimental Protocol: Gradient Optimization

  • Initial Gradient: Start with a relatively fast gradient (e.g., 5-95% Acetonitrile in 5 minutes).

  • Identify Elution Point: Determine the percentage of organic solvent at which this compound elutes.

  • Shallow Gradient Segment: Modify the gradient to have a shallower slope around the elution point. For example, if the compound elutes at 40% acetonitrile, you could modify the gradient to go from 35% to 45% acetonitrile over a longer period (e.g., 5-7 minutes).

  • Re-inject and Evaluate: Inject your sample using the modified gradient and assess the resolution.

ParameterInitial GradientOptimized Gradient
Time (min) % Acetonitrile % Acetonitrile
0.055
1.0535
3.09545
5.09595
Expected Outcome Co-elution or poor resolution.Improved resolution between this compound and closely eluting peaks.

By following these troubleshooting guides and experimental protocols, researchers can systematically address common issues with peak shape and resolution for this compound in HPLC, leading to more accurate and reliable analytical results.

References

Technical Support Center: Deuterated Internal Standard Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the stability and reliability of deuterated internal standards in your analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement best practices for handling and storing these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for deuterated internal standards?

The most common issues affecting the stability of deuterated internal standards are isotopic exchange (back-exchange), chemical degradation, and improper storage and handling.[1] Isotopic exchange involves the replacement of deuterium atoms with hydrogen from the surrounding environment, which can compromise the isotopic purity of the standard.[1][2] Chemical degradation can occur through processes like hydrolysis, oxidation, or photolysis.[3] Improper storage can expose the standards to moisture, light, and elevated temperatures, accelerating both isotopic exchange and degradation.[2][4]

Q2: What is hydrogen-deuterium (H/D) back-exchange and how can I prevent it?

Hydrogen-deuterium (H/D) back-exchange is a chemical reaction where a deuterium atom on your internal standard is swapped with a hydrogen atom from the environment, such as from solvents or moisture.[2][5] This can lead to a decrease in the isotopic enrichment of your standard and result in inaccurate quantification.[2]

To prevent H/D back-exchange:

  • Avoid Protic Solvents: Do not store or dissolve standards in acidic or basic aqueous solutions unless specified by the manufacturer.[2][6][7] High-purity aprotic solvents like acetonitrile or methanol are generally recommended.[4]

  • Control pH: If aqueous solutions are necessary, maintain a pH close to neutral to minimize exchange.[6][8]

  • Use a Dry Environment: Handle solid standards in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent moisture absorption.[2]

  • Proper Label Placement: Whenever possible, choose standards where deuterium labels are on stable, non-exchangeable positions, such as carbon atoms not adjacent to heteroatoms.[5][6][9] Deuterium on heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly susceptible to exchange.[1][5][6][9]

Q3: What are the ideal storage and handling conditions for deuterated standards?

Proper storage is crucial for maintaining the integrity of deuterated internal standards.[2]

  • Temperature: For long-term stability, solids and lyophilized powders should be stored at -20°C or colder in a desiccator.[4] Stock solutions are typically stored at 2-8°C or -20°C.[4]

  • Light Protection: Store standards in amber vials or otherwise protected from light, especially if the compound is known to be photosensitive.[2][4]

  • Moisture Prevention: Always allow the container to equilibrate to room temperature before opening to prevent condensation.[2][6] Handle in a dry atmosphere and use tightly sealed vials with PTFE-lined caps.[2]

Q4: My deuterated internal standard shows a different retention time than the analyte. Is this a problem?

Yes, this can be a significant issue. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, a phenomenon known as the "isotope effect".[5][10] If the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.[1][5]

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Symptoms:

  • High variability in replicate injections.

  • Poor accuracy and precision in QC samples.

  • Results are not reproducible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of Co-elution 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together.[5] 2. Adjust Chromatography: Modify the mobile phase composition, gradient, or temperature to achieve co-elution.[1] 3. Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[5]
Isotopic Impurity 1. Assess Purity: Verify the isotopic and chemical purity of the standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[5] 2. Check Certificate of Analysis: Always review the supplier's certificate of analysis for purity specifications.[5]
H/D Back-Exchange 1. Perform an Incubation Study: Incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis. Analyze for an increase in the non-labeled analyte signal.[5] 2. Review Label Position: Ensure the deuterium labels are in stable, non-exchangeable positions.[5]
Issue 2: Unstable or Decreasing Internal Standard Signal

Symptoms:

  • The signal intensity of the deuterated internal standard is highly variable between samples.

  • A consistent decrease in the internal standard signal is observed over an analytical run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to compare the internal standard's response in a neat solution versus a post-spiked blank matrix extract.[1][5] 2. Improve Sample Cleanup: Enhance your sample preparation method to remove more interfering matrix components.[5] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[5]
Instability in Autosampler 1. Maintain Low Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to slow potential degradation or exchange.[8] 2. Minimize Queue Time: Reduce the time samples sit in the autosampler before injection.[8]
Degradation due to Improper Storage 1. Review Storage Conditions: Ensure the standard is stored at the recommended temperature, protected from light, and in a tightly sealed container.[4] 2. Prepare Fresh Solutions: Prepare fresh working solutions from a properly stored stock solution and re-analyze.[4]

Experimental Protocols

Protocol 1: Evaluation of H/D Back-Exchange

Objective: To determine if the deuterated internal standard is stable and does not undergo significant H/D back-exchange under the analytical conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol or acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[5]

  • Incubate: Store both sets of samples under the same conditions as your typical sample preparation and analysis workflow (e.g., time, temperature, pH).[5]

  • Process Samples: Use your established extraction procedure for both sets of samples.[5]

  • LC-MS/MS Analysis: Analyze the processed samples.

  • Data Evaluation: Monitor for any significant increase in the signal of the non-deuterated analyte in Set B compared to Set A. An increase indicates that H/D back-exchange is occurring in the matrix.[5]

Protocol 2: Assessment of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement and determine if it affects the analyte and internal standard differently.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[1]

Data Interpretation:

Compound Peak Area (Neat Solution) Peak Area (Post-Spike) Matrix Effect (%)
Analyte1,500,000900,00060% (Suppression)
Deuterated IS1,600,0001,280,00080% (Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte's concentration.[1]

Visualized Workflows

Troubleshooting_Inaccurate_Quantification start Inaccurate or Inconsistent Quantitative Results check_coelution Check for Co-elution of Analyte and IS start->check_coelution check_purity Verify Isotopic and Chemical Purity of IS start->check_purity check_exchange Investigate for H/D Back-Exchange start->check_exchange adjust_chrom Adjust Chromatographic Conditions check_coelution->adjust_chrom No Co-elution source_new_is Source New IS with Higher Purity check_purity->source_new_is Purity Below Spec stabilize_conditions Modify Sample/Solvent Conditions (e.g., pH) check_exchange->stabilize_conditions Exchange Observed end_resolved Issue Resolved adjust_chrom->end_resolved source_new_is->end_resolved stabilize_conditions->end_resolved

Troubleshooting workflow for inaccurate quantification.

Deuterated_IS_Stability_Assessment start Begin Stability Assessment prep_samples Prepare Samples: - IS in Neat Solvent (A) - IS in Blank Matrix (B) start->prep_samples incubate Incubate Samples under Experimental Conditions prep_samples->incubate extract Perform Sample Extraction incubate->extract analyze Analyze by LC-MS/MS extract->analyze evaluate Evaluate Data analyze->evaluate no_exchange No Significant Increase in Unlabeled Analyte in Set B => IS is Stable evaluate->no_exchange True exchange_found Significant Increase in Unlabeled Analyte in Set B => H/D Exchange Occurring evaluate->exchange_found False

Workflow for H/D back-exchange stability assessment.

References

Troubleshooting poor recovery of N-Desmethyl Sildenafil from plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the recovery of N-Desmethyl Sildenafil from plasma samples. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of N-Desmethyl Sildenafil from plasma?

Poor recovery of N-Desmethyl Sildenafil can be attributed to several factors, including:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be suitable for the specific characteristics of your plasma samples or the downstream analytical method.

  • Incorrect pH: The pH of the sample and extraction solvents plays a critical role in the charge state of N-Desmethyl Sildenafil, affecting its solubility and partitioning behavior.

  • Non-Specific Binding: N-Desmethyl Sildenafil may bind to proteins, glassware, or plasticware, leading to losses during sample processing.

  • Inadequate Solvent Polarity and Volume: The choice and volume of the extraction solvent are crucial for efficient partitioning of the analyte from the plasma matrix.

  • Incomplete Elution (SPE): In solid-phase extraction, the elution solvent may not be strong enough to completely recover the analyte from the sorbent.

  • Analyte Instability: Degradation of N-Desmethyl Sildenafil can occur due to improper storage conditions (temperature, light exposure) or during the extraction process.[1][2]

Q2: Which extraction method generally yields the best recovery for N-Desmethyl Sildenafil from plasma?

Several methods can provide good recovery, and the optimal choice depends on factors like required sample purity, sample volume, and available equipment.

  • Protein Precipitation (PPT): This is a rapid and simple method. A study using protein precipitation with acetonitrile reported a mean recovery of 84.5% for N-Desmethyl Sildenafil.[3]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique that can offer high recovery and clean extracts. One validated method reported an overall average recovery of 63.97% for N-Desmethyl Sildenafil using LLE.[1] Another study achieved mean absolute recoveries of over 94% for both sildenafil and N-desmethyl sildenafil from urine using LLE.[4][5]

  • Solid-Phase Extraction (SPE): SPE can provide excellent sample cleanup and high recovery. A study using a poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent demonstrated good recovery for N-Desmethyl Sildenafil.[6] Another publication highlighted the superiority of SPE over LLE in terms of cleaner samples and better analyte recovery, with an average recovery of 78 ± 5% for the metabolite.[7]

Q3: How can I minimize non-specific binding of N-Desmethyl Sildenafil?

To mitigate non-specific binding, consider the following:

  • Use of Silanized Glassware: Treating glassware with a silanizing agent can reduce the number of active sites available for binding.

  • Employ Low-Binding Tubes: Utilize polypropylene or other low-binding microcentrifuge tubes and pipette tips.

  • Optimize pH: Adjusting the pH of the sample can alter the charge of the analyte and surfaces, potentially reducing binding.

  • Addition of a Displacing Agent: Including a small amount of a structurally similar, unlabeled compound in your sample can help saturate non-specific binding sites.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to poor recovery.

Problem: Low Recovery with Protein Precipitation
Potential Cause Troubleshooting Step
Incomplete Protein Precipitation - Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A common starting point is 3:1 (v/v).- Ensure thorough vortexing to facilitate complete protein precipitation.- Perform precipitation at a low temperature (e.g., on ice) to enhance protein aggregation.
Analyte Co-precipitation - Optimize the type of precipitation solvent. Besides acetonitrile, methanol or acetone can be tested.- Adjust the pH of the plasma sample before adding the precipitation solvent.
Supernatant Transfer Loss - Be careful when aspirating the supernatant to avoid disturbing the protein pellet.- Consider a second extraction of the protein pellet and combine the supernatants.
Problem: Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step
Incorrect pH of Aqueous Phase - Adjust the pH of the plasma sample to optimize the partitioning of N-Desmethyl Sildenafil into the organic phase. As a basic compound, a more alkaline pH will favor its extraction into an organic solvent.
Suboptimal Organic Solvent - Test different organic solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether).- A mixture of solvents can sometimes improve extraction efficiency.
Insufficient Mixing - Ensure vigorous and consistent vortexing or shaking to maximize the surface area for extraction.- Avoid emulsion formation by optimizing the mixing time and intensity.
Phase Separation Issues - Centrifuge at a higher speed or for a longer duration to achieve a clear separation of the aqueous and organic layers.- If an emulsion persists, consider adding a small amount of salt (salting out) or a different solvent.
Problem: Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Inappropriate Sorbent Material - Select a sorbent that has a suitable interaction mechanism with N-Desmethyl Sildenafil (e.g., reversed-phase C18, ion exchange). Molecularly imprinted polymers (MIPs) have also been shown to be effective.[8]
Incomplete Analyte Retention - Ensure the pH of the sample and loading buffer is optimized for strong retention on the sorbent.- Check the flow rate during sample loading; a slower rate can improve retention.
Inefficient Washing Step - The wash solvent may be too strong, leading to premature elution of the analyte. Test a weaker wash solvent to remove interferences without affecting N-Desmethyl Sildenafil recovery.
Incomplete Elution - The elution solvent may be too weak. Increase the organic solvent concentration or change the solvent to one with a higher elution strength.- Adjust the pH of the elution solvent to favor the elution of N-Desmethyl Sildenafil.- Use a sufficient volume of elution solvent and consider a second elution step.

Quantitative Data Summary

The following tables summarize recovery data from various published methods for the extraction of N-Desmethyl Sildenafil.

Table 1: Recovery of N-Desmethyl Sildenafil using Different Extraction Methods

Extraction Method Matrix Reported Recovery Reference
Liquid-Liquid ExtractionHuman Plasma63.97% (overall average)[1]
Protein PrecipitationHuman Plasma84.5% (mean)[3]
Solid-Phase ExtractionPostmortem Specimens78 ± 5% (average)[7]
Liquid-Liquid ExtractionHuman Urine> 94% (mean absolute)[4][5]
Solid-Phase ExtractionChildren's Plasma101.8% (mean)[9]

Experimental Protocols

Below are detailed methodologies for common extraction techniques, adapted from validated published methods.

Protocol 1: Protein Precipitation (PPT)

This protocol is based on a method that reported a mean recovery of 84.5% for N-Desmethyl Sildenafil.[3]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of cold acetonitrile containing the internal standard.

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guide based on principles from multiple sources.[10][11][12]

  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add the internal standard.

    • Add 100 µL of a basifying agent (e.g., 1 M NaOH) to adjust the pH.

  • Extraction:

    • Add 3 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

    • Vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis:

    • Inject the reconstituted sample for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is based on a method using a polymeric sorbent.[6][7]

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent) with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading:

    • Load 500 µL of the plasma sample (pre-treated with a buffer if necessary) onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the analyte with 1 mL of the elution solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis:

    • Inject the sample for chromatographic analysis.

Visualizations

General Troubleshooting Workflow for Poor Recovery

PoorRecoveryTroubleshooting Start Poor N-Desmethyl Sildenafil Recovery Observed CheckMethod Review Current Extraction Protocol Start->CheckMethod IsPPT Protein Precipitation? CheckMethod->IsPPT IsLLE Liquid-Liquid Extraction? IsSPE Solid-Phase Extraction? IsPPT->IsLLE No TroubleshootPPT Optimize PPT: - Solvent:Plasma Ratio - Vortexing/Temperature - pH Adjustment IsPPT->TroubleshootPPT Yes IsLLE->IsSPE No TroubleshootLLE Optimize LLE: - pH of Aqueous Phase - Organic Solvent Choice - Mixing/Centrifugation IsLLE->TroubleshootLLE Yes TroubleshootSPE Optimize SPE: - Sorbent Selection - Wash/Elution Solvents - pH Control IsSPE->TroubleshootSPE Yes CheckBinding Investigate Non-Specific Binding TroubleshootPPT->CheckBinding TroubleshootLLE->CheckBinding TroubleshootSPE->CheckBinding BindingSolutions Implement Solutions: - Silanized Glassware - Low-Binding Plastics - pH Optimization CheckBinding->BindingSolutions CheckStability Assess Analyte Stability BindingSolutions->CheckStability StabilitySolutions Implement Solutions: - Proper Storage - Control Sample Temperature During Extraction CheckStability->StabilitySolutions Revalidate Re-validate Method with Optimized Parameters StabilitySolutions->Revalidate End Acceptable Recovery Achieved Revalidate->End

A logical workflow for troubleshooting poor recovery of N-Desmethyl Sildenafil.

Experimental Workflow for Plasma Sample Preparation

SamplePrepWorkflow Start Start: Plasma Sample AddIS Add Internal Standard Start->AddIS ExtractionChoice Select Extraction Method AddIS->ExtractionChoice PPT Protein Precipitation (e.g., with Acetonitrile) ExtractionChoice->PPT PPT LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ExtractionChoice->LLE LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) ExtractionChoice->SPE SPE Centrifuge Centrifuge PPT->Centrifuge CollectOrganic Collect Organic Layer LLE->CollectOrganic Elute Elute Analyte SPE->Elute CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate CollectOrganic->Evaporate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

A generalized experimental workflow for the extraction of N-Desmethyl Sildenafil from plasma.

References

Technical Support Center: Analysis of Sildenafil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the analysis of Sildenafil and its major active metabolite, N-desmethyl sildenafil, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Q1: I'm observing significant ion suppression for Sildenafil and its metabolites. What are the common causes?

Ion suppression in the analysis of Sildenafil and its metabolites is a common issue that can arise from several sources within your experimental workflow. The primary cause is the presence of endogenous matrix components from the biological sample (e.g., plasma, urine) that co-elute with the analytes of interest and interfere with the ionization process in the mass spectrometer's source.[1]

Key contributing factors include:

  • Phospholipids and Salts: These are major components of biological matrices that are known to cause significant ion suppression.

  • Sample Preparation: Inadequate removal of matrix components during sample preparation is a leading cause of ion suppression.

  • Chromatographic Conditions: Poor chromatographic separation can lead to co-elution of matrix components with Sildenafil and its metabolites.

  • High Analyte Concentration: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost, leading to suppression.[2]

Q2: My signal intensity for Sildenafil is inconsistent between samples. How can I improve reproducibility?

Inconsistent signal intensity is often a direct consequence of variable ion suppression. To improve reproducibility, it is crucial to normalize for these matrix effects.

  • Use of an Appropriate Internal Standard (IS): The most effective way to compensate for variability is by using a suitable internal standard. A stable isotope-labeled (SIL) internal standard, such as Sildenafil-d8 or Sildenafil-d3, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects.[3][4] If a SIL-IS is unavailable, a structural analog like vardenafil can be used.[5]

  • Optimize Sample Preparation: Ensure your sample preparation method is robust and consistently removes a high percentage of matrix components. Solid-phase extraction (SPE) is often more effective at removing interferences than liquid-liquid extraction (LLE) or simple protein precipitation.[6]

Q3: I am using protein precipitation for sample cleanup, but still experiencing significant matrix effects. What should I do?

While protein precipitation is a simple and fast technique, it is often insufficient for removing all interfering matrix components, especially phospholipids.[7]

Consider the following steps:

  • Switch to a More Effective Sample Preparation Technique:

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation. A common LLE method for Sildenafil involves extraction with a solvent mixture like diethyl ether and dichloromethane.[3][8]

    • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate analytes from the sample matrix, leading to cleaner extracts and reduced ion suppression.[6][9]

  • Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby decreasing ion suppression. However, this may compromise the sensitivity of the assay.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended sample preparation technique to minimize ion suppression for Sildenafil analysis in plasma?

While several methods can be effective, Solid-Phase Extraction (SPE) is highly recommended for achieving the cleanest extracts and minimizing ion suppression.[6] SPE protocols can be optimized to selectively retain Sildenafil and its metabolites while efficiently washing away interfering matrix components. For example, a mixed-mode SPE combining reversed-phase and ion-exchange mechanisms can be very effective.

Q2: Which internal standard is best for the analysis of Sildenafil and N-desmethyl sildenafil?

A stable isotope-labeled (SIL) internal standard , such as Sildenafil-d8 or Sildenafil-d3 , is the ideal choice.[3][4] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation, and experience the same degree of ion suppression. This allows for accurate correction of any signal variations.

Q3: Can I use a different internal standard if a stable isotope-labeled one is not available?

Yes, other compounds can be used as internal standards, although they may not compensate for matrix effects as effectively as a SIL-IS. Suitable alternatives include:

  • Vardenafil: A structural analog of Sildenafil.[5]

  • Clarithromycin [11]

  • Diazepam [8]

When using a non-SIL internal standard, it is crucial to validate that it is not affected by different matrix components than the analyte of interest.

Q4: What are the typical LC-MS/MS parameters for the analysis of Sildenafil and its metabolites?

The analysis is typically performed using a C18 reversed-phase column with a gradient elution.[4][12]

  • Mobile Phase: A common mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[4]

  • Ionization Mode: Positive electrospray ionization (ESI) is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor-to-product ion transitions for Sildenafil are typically m/z 475.4 → 283.3, and for N-desmethyl sildenafil are m/z 461.4 → 283.2.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sildenafil and N-desmethyl sildenafil from Human Plasma

This protocol is adapted from methods described for the extraction of Sildenafil from biological matrices.[3][11]

  • Pipette 1.0 mL of plasma sample into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Sildenafil-d3, 100 ng/mL).

  • Add 200 µL of 0.1 M Sodium Carbonate to basify the sample.[3]

  • Add 5.0 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).[3]

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Protein Precipitation for Sildenafil and N-desmethyl sildenafil from Human Plasma

This is a simpler but potentially less clean method compared to LLE or SPE.[4][7]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Sildenafil-d8).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the tube for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

ParameterSildenafilN-desmethyl sildenafilInternal StandardSample PreparationMatrixReference
Recovery 81.3% - 103.3%Not SpecifiedNot SpecifiedLLEHuman Blood[8]
~83%~78%MedazepamSPEBlood[6]
Precision (RSD) < 6.5% (intra- and inter-day)< 6.3% (intra- and inter-day)Sildenafil-d8Protein PrecipitationHuman Plasma[4]
< 6.8% (intra-day), < 4.1% (inter-day)< 6.8% (intra-day), < 4.1% (inter-day)Sildenafil-d8, N-desmethyl sildenafil-d8Protein PrecipitationHuman Plasma[7]
Linear Range 2.00 - 1000 ng/mLNot SpecifiedSildenafil-d8Protein PrecipitationHuman Plasma[4]
0.125 - 40.0 ng/mLNot SpecifiedDiazepamLLEHuman Plasma[8]
2 - 800 ng/mL4 - 800 ng/mLMedazepamSPEBlood[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for the analysis of Sildenafil metabolites.

troubleshooting_ion_suppression start Ion Suppression Observed check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is implement_is Implement SIL-IS (e.g., Sildenafil-d8) check_is->implement_is No check_sample_prep Review Sample Preparation Method check_is->check_sample_prep Yes implement_is->check_sample_prep protein_precip Using Protein Precipitation? check_sample_prep->protein_precip optimize_chromatography Optimize Chromatographic Separation protein_precip->optimize_chromatography No use_spe_lle Switch to SPE or LLE protein_precip->use_spe_lle Yes dilute_sample Dilute Sample Extract optimize_chromatography->dilute_sample use_spe_lle->optimize_chromatography end Ion Suppression Minimized dilute_sample->end

Caption: Troubleshooting flowchart for minimizing ion suppression.

References

Best practices for storage and handling of N-Desmethyl Sildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N-Desmethyl Sildenafil-d8. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of N-Desmethyl Sildenafil, which is the major metabolite of Sildenafil.[1][2] Its primary application is as an internal standard in analytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography for the precise quantification of Sildenafil and its metabolites in biological samples.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. Recommendations vary depending on whether the product is in a solid form or dissolved in a solvent. For specific details, refer to the storage conditions table below.

Q3: What solvents are suitable for dissolving this compound?

Q4: Is this compound considered hazardous?

A4: Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[5][6] However, it is recommended to handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection.[5] Avoid formation of dust and aerosols.[5]

Q5: What should I do in case of accidental exposure to this compound?

A5: In case of accidental exposure, follow these first-aid measures:

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[5]

  • In case of skin contact: Wash off with soap and plenty of water.[5]

  • In case of eye contact: Rinse with pure water for at least 15 minutes.[5]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[5] In all cases, it is advisable to consult a doctor.[5]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Neat Solid 4°C[1]Long-termSealed storage, away from moisture and light.[1]
-20°C[7]Long-term
2-8°C[8]Long-termRefrigerator
In Solvent -80°C[1]6 monthsSealed storage, away from moisture and light.[1]
-20°C[1]1 monthSealed storage, away from moisture and light.[1]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?

Answer: Several factors can lead to inaccurate or inconsistent results when using a deuterated internal standard. The most common issues include a lack of co-elution with the analyte, isotopic exchange, and differential matrix effects.[9][10]

Troubleshooting Steps:

  • Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[9] This can lead to differential matrix effects where the analyte and the internal standard experience different levels of ion suppression or enhancement.[9]

    • Solution: Overlay the chromatograms of N-Desmethyl Sildenafil and this compound to confirm co-elution. If a separation is observed, consider adjusting your chromatographic method (e.g., gradient, flow rate) or using a column with a different selectivity.[9]

  • Check for Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[10]

    • Solution: Assess the stability of the deuterium label in your sample matrix and solvent conditions. Storing or analyzing deuterated compounds in highly acidic or basic solutions can sometimes catalyze this exchange.[10]

  • Evaluate Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[11]

    • Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard. This involves comparing the response of the analytes in a clean solution versus a post-extraction spiked matrix sample.

Issue 2: Poor Peak Shape or Low Signal Intensity

Question: I am observing poor peak shape or low signal intensity for this compound. What are the possible causes?

Answer: Poor peak shape or low signal intensity can be due to several factors including improper solution preparation, degradation of the compound, or issues with the analytical instrument.

Troubleshooting Steps:

  • Confirm Complete Dissolution: Ensure that the this compound is fully dissolved in your chosen solvent.

    • Solution: Use sonication to aid dissolution.[4] If solubility is an issue, consider trying a different solvent or a solvent mixture.

  • Check for Degradation: Although generally stable when stored correctly, prolonged exposure to light or non-recommended temperatures can lead to degradation.

    • Solution: Prepare fresh stock solutions from the neat material. Always store solutions at the recommended temperatures and protect them from light.[1]

  • Instrument Optimization: The issue might be related to the mass spectrometer settings.

    • Solution: Optimize the mass spectrometer parameters, such as cone voltage and collision energy, for this compound.[12]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of neat this compound to equilibrate to room temperature before opening.

    • Accurately weigh a known amount of the compound.

    • Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to achieve the desired concentration. For example, dissolve 1 mg in 1 mL of solvent for a 1 mg/mL stock solution.

    • Vortex and/or sonicate to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.[1]

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the appropriate mobile phase or reconstitution solvent to the final concentration used for spiking into samples.

    • It is recommended to prepare fresh working solutions daily.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Sample Analysis using this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound IS sample->spike extract Protein Precipitation / LLE spike->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject Sample evaporate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Sample analysis workflow using this compound.

troubleshooting_guide Troubleshooting Logic for Inaccurate Results start Inaccurate/Inconsistent Results check_coelution Check for Analyte/IS Co-elution start->check_coelution adjust_chrom Adjust Chromatography check_coelution->adjust_chrom No check_isotope Assess Isotopic Stability check_coelution->check_isotope Yes results_ok Results Improved adjust_chrom->results_ok modify_conditions Modify Sample/Solvent pH check_isotope->modify_conditions Unstable check_matrix Evaluate Matrix Effects check_isotope->check_matrix Stable modify_conditions->results_ok optimize_extraction Optimize Sample Cleanup check_matrix->optimize_extraction Significant check_matrix->results_ok Insignificant optimize_extraction->results_ok

Caption: Troubleshooting decision tree for inaccurate results.

References

Calibration curve issues with N-Desmethyl Sildenafil-d8 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Desmethyl Sildenafil-d8 Quantification

Welcome to the technical support center for bioanalytical assays involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues with calibration curve performance during the quantification of N-Desmethyl Sildenafil and its deuterated internal standard (IS).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My calibration curve for N-Desmethyl Sildenafil has poor linearity (R² < 0.99). What are the common causes and how can I fix it?

Answer:

Poor linearity is a frequent issue that can stem from several sources. The primary goal is to systematically investigate and eliminate each potential cause.

Possible Causes & Solutions:

  • Inappropriate Weighting Model: A standard linear regression (1/x⁰ or no weighting) assumes uniform variance across the concentration range. In bioanalysis, variance often increases with concentration.

    • Solution: Apply a weighted regression model, such as 1/x or 1/x², which gives less weight to the higher concentration points. Evaluate the %RE (Relative Error) at each calibration point; it should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

    • Solution: Check the analyte and IS peak heights or areas at the highest calibration point. If the peak is flat-topped, the detector is saturated. Dilute the upper-level standards or narrow the calibration range.

  • Suboptimal Peak Integration: Inconsistent or incorrect peak integration by the software can introduce significant error.

    • Solution: Manually review the integration of every peak in your calibration curve. Ensure the baseline is set correctly and that the software is consistently defining the start and end of the peaks for both the analyte and the internal standard.

  • Stock Solution or Standard Dilution Errors: Inaccurate preparation of stock solutions or serial dilutions is a common source of non-linearity.

    • Solution: Prepare fresh stock solutions and calibration standards from scratch. Use calibrated pipettes and ensure all volumetric glassware is Class A. Verify calculations independently.

Question 2: The response of my internal standard (this compound) is highly variable across my calibration curve and samples. What should I investigate?

Answer:

The core function of a stable isotope-labeled internal standard like this compound is to have a consistent response to normalize for variations in sample preparation and instrument performance. High variability in the IS signal points to a systemic issue.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: The most common cause is inconsistent addition of the IS or variable recovery during extraction.

    • Solution: Ensure the IS spiking solution is added precisely to all samples and standards with a calibrated pipette. For extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the protocol is followed identically for every sample to achieve consistent recovery.

  • Ion Suppression or Enhancement (Matrix Effects): Components from the biological matrix (e.g., plasma, urine) can co-elute with the IS and interfere with its ionization, causing its signal to be suppressed or enhanced.

    • Solution:

      • Improve Chromatography: Modify your LC gradient to better separate the IS from the matrix interferences.

      • Enhance Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more rigorous method like SPE to remove more matrix components.

      • Dilute the Sample: A simple 1:1 or 1:2 dilution of the sample with the initial mobile phase can sometimes mitigate matrix effects.

  • Injector Performance: A faulty autosampler can lead to variable injection volumes.

    • Solution: Run a series of replicate injections of a single standard. The IS area should have a coefficient of variation (%CV) of less than 5%. If it's higher, perform maintenance on the autosampler, including cleaning the injection needle and checking for leaks.

Quantitative Data Analysis

Below is a comparison of a problematic and an optimized calibration curve dataset. The problematic data shows inconsistent IS area and poor linearity, which are resolved in the optimized dataset by applying a 1/x² weighting and improving sample preparation consistency.

Table 1: Calibration Curve Data Comparison

Parameter Problematic Curve (Linear Regression) Optimized Curve (1/x² Weighted Regression)
Concentration Range (ng/mL) 1 - 10001 - 1000
Regression Equation y = 0.015x + 0.005y = 0.018x + 0.001
R² Value 0.9850.998
%CV of IS Area 18.5%4.2%
%RE at LLOQ (1 ng/mL) -25.8%-12.3%
%RE at ULOQ (1000 ng/mL) +19.7%+8.9%

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate calibration standard or control into each tube.

  • Add 20 µL of the this compound internal standard working solution (500 ng/mL in 50% methanol) to every tube.

  • Vortex mix for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean injection vial.

  • Inject 5 µL onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: Hold at 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Desmethyl Sildenafil: 461.2 > 283.2 (Quantifier), 461.2 > 100.1 (Qualifier)

    • This compound: 469.2 > 291.2 (Quantifier)

Visualizations

Troubleshooting Workflow

start Poor Calibration Curve (R² < 0.99 or High %RE) check_is Step 1: Check IS Response Is IS Area %CV > 15%? start->check_is is_yes YES check_is->is_yes High Variability is_no NO check_is->is_no Consistent IS troubleshoot_is Investigate IS Variability: - Injection Precision - Sample Prep Consistency - Matrix Effects is_yes->troubleshoot_is check_linearity Step 2: Check Linearity Is response non-linear at ends? is_no->check_linearity end_node Optimized Calibration Curve (R² > 0.99, %RE < 15%) troubleshoot_is->end_node linearity_yes YES check_linearity->linearity_yes Non-Linear linearity_no NO check_linearity->linearity_no Linear troubleshoot_linearity Address Non-Linearity: - Check for Detector Saturation - Adjust Calibration Range - Apply Weighted Regression (1/x²) linearity_yes->troubleshoot_linearity check_integration Step 3: Review Peak Integration Are all peaks integrated correctly? linearity_no->check_integration troubleshoot_linearity->end_node integration_no NO check_integration->integration_no troubleshoot_integration Correct Integration: - Manually review all peaks - Adjust integration parameters integration_no->troubleshoot_integration troubleshoot_integration->end_node

Caption: A flowchart for troubleshooting poor calibration curves.

Bioanalytical Experimental Workflow

sample Plasma Sample Collection prep Sample Preparation (PPT & IS Spiking) sample->prep analysis LC-MS/MS Analysis prep->analysis processing Data Processing (Peak Integration) analysis->processing report Quantification & Reporting processing->report

Caption: Standard workflow for bioanalytical sample quantification.

Technical Support Center: Chromatographic Analysis of N-Desmethyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of N-Desmethyl Sildenafil, a primary metabolite of Sildenafil. The information provided addresses common issues related to mobile phase pH and its impact on retention time.

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the retention time of N-Desmethyl Sildenafil in reverse-phase HPLC?

A1: The mobile phase pH is a critical parameter in the reverse-phase HPLC analysis of ionizable compounds like N-Desmethyl Sildenafil. N-Desmethyl Sildenafil is a weakly basic compound.[1] Therefore, as the pH of the mobile phase decreases, the amine functional groups in the molecule become protonated, increasing its polarity. In reverse-phase chromatography, an increase in polarity leads to a decrease in retention time as the analyte has a lower affinity for the nonpolar stationary phase and is eluted more quickly with the mobile phase. Conversely, at a higher pH, the compound is less ionized, making it more nonpolar and increasing its retention time. For robust and reproducible results, it is crucial to operate at a pH where the ionization of the analyte is suppressed, which for a basic compound would be at a pH at least 2 units above its pKa.[2][3]

Q2: I am observing significant peak tailing for N-Desmethyl Sildenafil. What could be the cause and how can I resolve it?

A2: Peak tailing for basic compounds like N-Desmethyl Sildenafil in reverse-phase HPLC is often due to secondary interactions between the analyte and free silanol groups on the silica-based stationary phase. At mid-range pH values, these silanol groups can be ionized and interact with the protonated basic analyte, leading to tailing. To mitigate this, consider the following:

  • Operate at a low pH: At a low pH (e.g., pH 3), the silanol groups are not ionized, minimizing these secondary interactions.[4]

  • Use a base-deactivated column: These columns have been specially treated to reduce the number of accessible silanol groups.

  • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and improve peak shape.[4][5]

Q3: My retention times for N-Desmethyl Sildenafil are not reproducible between experiments. What should I check?

A3: Fluctuations in retention time can be attributed to several factors:

  • Inconsistent mobile phase preparation: Ensure the pH of the mobile phase is accurately and consistently prepared for each run. Small variations in pH, especially near the pKa of the analyte, can cause significant shifts in retention time.[3]

  • Column temperature: Maintain a constant and controlled column temperature. Variations in temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention.

  • Column equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.

  • Mobile phase composition: Precise and consistent mixing of the mobile phase components is essential.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Decreased Retention Time Mobile phase pH is too low, causing increased polarity of N-Desmethyl Sildenafil.Increase the pH of the mobile phase to decrease the ionization of the analyte.[2][3]
Increased Retention Time Mobile phase pH is too high, making N-Desmethyl Sildenafil less polar.Decrease the pH of the mobile phase to increase the ionization of the analyte.[2][3]
Poor Resolution Inadequate separation between N-Desmethyl Sildenafil and other components (e.g., Sildenafil).Optimize the mobile phase pH to selectively alter the retention times of the analytes. A systematic study of pH can help achieve the desired separation.[6]
Variable Retention Times Inconsistent pH of the mobile phase buffer.Prepare fresh buffer for each analysis and verify the pH with a calibrated pH meter. Ensure the buffer has sufficient capacity.

Experimental Data Summary

The following table summarizes various reported HPLC methods for the analysis of N-Desmethyl Sildenafil, highlighting the impact of different mobile phase pH values on its retention time.

Mobile Phase pHChromatographic ConditionsRetention Time of N-Desmethyl Sildenafil (min)Reference
3.0Mobile Phase: 0.2% Triethylamine (pH adjusted to 3 with Orthophosphoric acid) and Acetonitrile (60:40 v/v)Not explicitly stated for N-Desmethyl Sildenafil, Sildenafil retention time was 5.01 min.[5]
4.66Mobile Phase: Acetonitrile, acetic acid–sodium acetate buffer (pH 4.66), and 0.05% trifluoroacetic acid in water (gradient elution).16.97[7]
5.6Mobile Phase A: 0.05 M sodium dihydrogen phosphate dihydrate (pH 5.6 with triethylamine) and acetonitrile (70:30, v/v). Mobile Phase B: 0.05 M sodium dihydrogen phosphate dihydrate (pH 5.6 with triethylamine) and acetonitrile (40:60, v/v). Gradient elution.Not explicitly stated.[6]
7.0Mobile Phase: Ammonium acetate (0.2 M, pH 7.0) and acetonitrile (1:1, v/v).Not explicitly stated.[8]
7.0Mobile Phase: Acetonitrile and phosphate buffer (70:30, v/v, pH 7.0).Not explicitly stated, Sildenafil retention time was 4.087 min.[1]
7.68Mobile Phase: Acetonitrile, methanol, and phosphate buffer (0.05 M) (18.5:34.5:47.0, v/v/v), pH 7.68.Not explicitly stated.[9]

Experimental Protocol Example

This section provides a detailed methodology for a typical reverse-phase HPLC analysis of N-Desmethyl Sildenafil.

Objective: To determine the retention time of N-Desmethyl Sildenafil using a C18 column with a buffered mobile phase.

Materials:

  • N-Desmethyl Sildenafil reference standard

  • Sildenafil reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

Procedure:

  • Mobile Phase Preparation (Example for pH 3.0):

    • Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.1 with orthophosphoric acid.

    • Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of N-Desmethyl Sildenafil (e.g., 1 mg/mL) in methanol.

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[6][10]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Determine the retention time of the N-Desmethyl Sildenafil peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Buffer + Organic) adjust_ph Adjust pH prep_mobile_phase->adjust_ph equilibrate Equilibrate HPLC System adjust_ph->equilibrate prep_standard Prepare N-Desmethyl Sildenafil Standard inject Inject Standard prep_standard->inject equilibrate->inject run_hplc Run Chromatography inject->run_hplc detect_peak Detect Peak at 230 nm run_hplc->detect_peak determine_rt Determine Retention Time detect_peak->determine_rt

Caption: Experimental workflow for HPLC analysis of N-Desmethyl Sildenafil.

logical_relationship cluster_cause Cause cluster_effect Effect ph Mobile Phase pH ionization Analyte Ionization ph->ionization affects polarity Analyte Polarity ionization->polarity determines retention Retention Time polarity->retention influences

Caption: Impact of mobile phase pH on N-Desmethyl Sildenafil retention.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-Desmethyl Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desmethyl Sildenafil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of low-level detection of N-Desmethyl Sildenafil.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process for detecting N-Desmethyl Sildenafil at low concentrations.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Suboptimal gradient elution program.1. Adjust the mobile phase pH. The use of additives like formic acid or ammonium acetate can improve peak shape.[1][2] 2. Flush the column with a strong solvent or replace it if necessary. 3. Optimize the gradient elution to ensure better separation and peak symmetry.[3]
Low Signal Intensity / Poor Sensitivity 1. Inefficient sample extraction and recovery. 2. Suboptimal mass spectrometry (MS) parameters. 3. Matrix effects suppressing the analyte signal.1. Optimize the sample preparation method. Compare liquid-liquid extraction (LLE) and protein precipitation to determine the most efficient method for your matrix.[1][4][5] Ensure the pH of the sample is adjusted for optimal extraction.[3] 2. Tune the MS instrument for N-Desmethyl Sildenafil to optimize parameters like collision energy and cone voltage.[6] 3. Use an isotopically labeled internal standard (e.g., N-desmethyl sildenafil-d8) to compensate for matrix effects.[1][7] Evaluate different extraction techniques to minimize interferences.[5]
High Background Noise 1. Contaminated mobile phase or solvents. 2. Contamination from sample collection tubes or handling. 3. Inadequate sample clean-up.1. Use high-purity solvents (e.g., HPLC or LC-MS grade). 2. Ensure all labware is thoroughly cleaned and pre-screened for potential contaminants. 3. Incorporate a solid-phase extraction (SPE) step for cleaner samples, which can be superior to LLE in reducing matrix components.[5]
Poor Reproducibility (Inconsistent Results) 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Analyte instability in the sample or prepared extract.1. Standardize the entire sample preparation workflow, including precise volume measurements and consistent timing for each step. 2. Perform regular system suitability tests and calibrations to ensure the instrument is performing optimally. 3. Investigate the stability of N-Desmethyl Sildenafil under your specific storage and handling conditions. Studies have shown it to be stable through multiple freeze-thaw cycles and for extended periods when stored at -30°C.[7][8][9]
Co-elution with Interfering Peaks 1. Suboptimal chromatographic separation. 2. Presence of isomeric or isobaric compounds in the matrix.1. Adjust the mobile phase composition and gradient to improve the resolution between N-Desmethyl Sildenafil and interfering peaks.[3] Consider using a different column chemistry (e.g., a different C18 phase or an alternative chemistry). 2. Utilize high-resolution mass spectrometry (HRMS) if available, or optimize MS/MS transitions to be highly specific for N-Desmethyl Sildenafil.[1][7][10]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of N-Desmethyl Sildenafil?

A1: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most sensitive and selective methods for the quantification of N-Desmethyl Sildenafil in biological matrices.[1][10] These methods offer low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range.[5][7]

Q2: What are the key multiple reaction monitoring (MRM) transitions for N-Desmethyl Sildenafil?

A2: A commonly used MRM transition for N-Desmethyl Sildenafil in positive ionization mode is m/z 461.3 → 283.4.[7][8] Other transitions have also been reported, such as m/z 461.4 → 283.2 and m/z 461.20 → 283.30.[1][2] It is crucial to optimize these transitions on your specific instrument.

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, you can employ several strategies:

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix-induced signal suppression or enhancement.[1][7]

  • Optimize sample preparation: Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to liquid-liquid extraction (LLE) or simple protein precipitation.[5]

  • Chromatographic separation: Ensure adequate separation of N-Desmethyl Sildenafil from endogenous matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

Q4: What are the best practices for sample collection and storage to ensure the stability of N-Desmethyl Sildenafil?

A4: For optimal stability, blood samples should be collected in appropriate anticoagulant tubes (e.g., heparin) and centrifuged to separate the plasma.[11] Plasma samples should then be stored frozen, typically at -20°C or lower, until analysis.[6] Studies have demonstrated that N-Desmethyl Sildenafil is stable in human plasma for at least 80 days when stored at -30°C and can withstand multiple freeze-thaw cycles.[7][8][9]

Q5: What are typical linear ranges and limits of quantification (LOQ) I can expect to achieve?

A5: The linear range and LOQ are method-dependent. However, for sensitive LC-MS/MS methods, linear ranges for N-Desmethyl Sildenafil in human plasma can span from 0.5 ng/mL to 500.0 ng/mL.[7][8] The lower limit of quantification (LLOQ) is often reported to be around 0.5 to 1.0 ng/mL.[2][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the quantification of N-Desmethyl Sildenafil.

Table 1: Performance of HPLC-MS/MS and UPLC-MS/MS Methods

Parameter Method 1 (UPLC-MS/MS) [12][13]Method 2 (HPLC-MS/MS) [7][8]Method 3 (LC-MS/MS) [2]Method 4 (RP-HPLC) [3]
Linear Range 0.800 - 80.00 ng/mL0.5 - 500.0 ng/mL1.0 - 1000 ng/mL0.03 - 8.5 µg/mL
Lower Limit of Quantification (LLOQ) 0.800 ng/mL0.5 ng/mL1.0 ng/mLNot explicitly stated
Intra-day Precision (%RSD) < 4.1%[1]1.3 - 3.1%< 10%Not explicitly stated
Inter-day Precision (%RSD) < 4.1%[1]2.8 - 4.3%< 10%Not explicitly stated
Intra-day Accuracy 95.6% to 112.5%[1]95.3 - 96.3%> 99%Not explicitly stated
Inter-day Accuracy 95.6% to 112.5%[1]95.0 - 97.2%> 99%Not explicitly stated
Mean Recovery > 90% (extractive recovery)[2]Not explicitly stated> 90% (extractive recovery)> 94%

Experimental Protocols

Detailed Methodology 1: UPLC-MS/MS with Protein Precipitation

This method is suitable for the rapid and sensitive quantification of N-Desmethyl Sildenafil in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL aliquot of human plasma, add 50 µL of an internal standard solution (e.g., this compound).

    • Add 600 µL of acetonitrile to precipitate the proteins.[6]

    • Vortex the mixture for 10 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[6]

    • Reconstitute the dried residue in 125 µL of the mobile phase (e.g., a mixture of water and acetonitrile).[6]

    • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.[6]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[2]

    • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Gradient Elution: A gradient program should be optimized to ensure adequate separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: m/z 461.20 → 283.30 for N-Desmethyl Sildenafil.[2]

Detailed Methodology 2: HPLC-MS/MS with Liquid-Liquid Extraction (LLE)

This protocol provides a robust method for extracting N-Desmethyl Sildenafil from biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a 3.0 mL aliquot of the biological sample (e.g., urine) and adjust the pH to 7 using a buffer.[3]

    • Vortex the sample for 1 minute.[3]

    • Add 5 mL of an extraction solvent mixture (e.g., ethyl acetate-dichloromethane-chloroform, 45:35:20, v/v/v).[3]

    • Vortex the mixture vigorously for 5 minutes.[3]

    • Centrifuge at 5500 rpm for 10 minutes to separate the aqueous and organic layers.[3]

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.[3]

    • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm).[7]

    • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (5:95 v/v).[7]

    • Flow Rate: 0.6 mL/min.[7]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: m/z 461.3 → 283.4 for N-Desmethyl Sildenafil.[7]

Visualizations

metabolic_pathway sildenafil Sildenafil ndesmethyl N-Desmethyl Sildenafil (Active Metabolite) sildenafil->ndesmethyl CYP3A4 (major) CYP2C9 (minor)

Caption: Metabolic pathway of Sildenafil to N-Desmethyl Sildenafil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) extraction Extraction (LLE or Protein Precipitation) sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (UPLC/HPLC) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for N-Desmethyl Sildenafil analysis.

troubleshooting_logic start Low Signal Intensity? check_extraction Optimize Sample Extraction Method? start->check_extraction Yes check_ms Tune MS/MS Parameters? check_extraction->check_ms Still Low solution Improved Sensitivity check_extraction->solution Resolved check_matrix Investigate Matrix Effects? check_ms->check_matrix Still Low check_ms->solution Resolved check_matrix->solution Resolved

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Sildenafil and N-Desmethyl Sildenafil Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in human plasma. A key focus is the utilization of deuterated internal standards, such as N-Desmethyl Sildenafil-d8 and Sildenafil-d8, to ensure accuracy and precision in bioanalytical studies. The cross-validation of these methods is crucial when analytical testing is performed at different laboratories or when a method is updated during a long-term study, ensuring data consistency and reliability.[1][2]

The Importance of Cross-Validation in Bioanalytical Methods

Cross-validation is the process of comparing two or more bioanalytical methods to confirm that they provide equivalent results for the same set of samples.[1][3] This is a regulatory expectation and is essential for maintaining data integrity throughout the drug development lifecycle.[1] Situations requiring cross-validation include:

  • Transfer of a bioanalytical method between laboratories.

  • Changes to an already validated bioanalytical method.

  • Use of different analytical techniques to generate data within the same or across different studies.[2][4]

The fundamental goal is to demonstrate that the original validated method (the reference) and the revised or transferred method (the comparator) produce comparable data.[3]

Experimental Workflow and Validation Process

A typical bioanalytical method validation workflow ensures the reliability of data in regulated studies. This process involves several key stages, from sample preparation to data analysis, to establish the method's performance characteristics.

Bioanalytical_Method_Validation_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (e.g., Human Plasma) Sample_Preparation Sample Preparation (e.g., LLE, SPE, PPT) Sample_Collection->Sample_Preparation Internal_Standard Internal Standard Spiking (this compound) Sample_Preparation->Internal_Standard LC_Separation LC Separation Internal_Standard->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Validation Method Validation (Accuracy, Precision, etc.) Data_Processing->Validation Report Reporting Validation->Report Cross_Validation_Workflow cluster_setup Setup cluster_execution Execution cluster_evaluation Evaluation Reference_Method Reference Method (Validated) Sample_Analysis Analyze QC and Incurred Samples with Both Methods Reference_Method->Sample_Analysis Comparator_Method Comparator Method (New/Transferred) Comparator_Method->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Acceptance_Criteria Assess Against Pre-defined Acceptance Criteria Data_Comparison->Acceptance_Criteria Conclusion Conclusion on Method Equivalency Acceptance_Criteria->Conclusion

References

Comparing N-Desmethyl Sildenafil-d8 with other internal standards for Sildenafil analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Sildenafil, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of N-Desmethyl Sildenafil-d8 with other commonly used internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Sildenafil analysis.

The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1] These compounds exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample preparation and matrix effects.[2][3] This guide delves into the performance of this compound, a deuterated metabolite of Sildenafil, and compares it with other deuterated and non-deuterated internal standards.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in bioanalytical method development. While deuterated analogs of the parent analyte, such as Sildenafil-d8 and Sildenafil-d3, are frequently employed, the use of a deuterated major metabolite like this compound offers a unique advantage in studies where both the parent drug and its metabolite are quantified.[4][5] Non-deuterated internal standards, which are structurally similar but not isotopically labeled, are also utilized, though they may not always perfectly mimic the behavior of the analyte.

The following table summarizes the performance characteristics of various internal standards used for Sildenafil analysis, compiled from validated LC-MS/MS assays.

Internal StandardAnalyte(s)MatrixKey Performance ParametersReference
This compound Sildenafil & N-Desmethyl SildenafilHuman PlasmaPrecision (RSD%): Intra-day: 1.3-3.1%, Inter-day: 2.8-4.3% (for N-Desmethyl Sildenafil). Accuracy: Intra-day: 95.3-96.3%, Inter-day: 95.0-97.2% (for N-Desmethyl Sildenafil).[5]
Sildenafil-d8 Sildenafil & N-Desmethyl SildenafilHuman PlasmaPrecision (RSD%): Intra-day: <6.5%, Inter-day: <6.3%. Accuracy: 86.50-105.67%.[6]
Sildenafil-d3 SildenafilHuman UrineLinearity (r²): >0.99. The use of a stable isotope-labeled IS ensures high accuracy and precision.[1]
Diclofenac Sodium SildenafilSeminal FluidAccuracy: 90.36%. Repeatability & Reproducibility (RSD%): <15%.[7]
Quinoxaline Sildenafil & N-Desmethyl SildenafilHuman PlasmaPrecision (RSD%): Intra-day: 2.58-8.26%, Inter-day: 3.25-11.02%. Accuracy: -7.16% to 9.01% deviation.[8]
Vardenafil Sildenafil & N-Desmethyl SildenafilHuman PlasmaNot explicitly detailed in the provided search results, but mentioned as a used internal standard.[9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols for Sildenafil analysis using different internal standards.

Method 1: Using this compound and Sildenafil-d8

This method is suitable for the simultaneous quantification of Sildenafil and its primary metabolite, N-Desmethyl Sildenafil.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard solution (this compound and Sildenafil-d8).

    • Extract the analytes using an appropriate organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[5]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v).[5]

    • Flow Rate: 0.6 mL/min.[5]

  • Mass Spectrometric Detection (MRM Positive Mode):

    • Sildenafil: m/z 475.2 → 283.4

    • N-Desmethyl Sildenafil: m/z 461.3 → 283.4

    • Sildenafil-d8: m/z 483.4 → 283.4

    • This compound: m/z 469.4 → 283.4[5]

Method 2: Using Sildenafil-d3

This protocol is designed for the quantification of Sildenafil in human urine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike urine samples with the Sildenafil-d3 internal standard.

    • Alkalinize the sample with sodium carbonate.

    • Extract the analytes with an organic solvent mixture (e.g., diethyl ether:dichloromethane).

    • Evaporate the organic layer and reconstitute the residue.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[1]

  • Mass Spectrometric Detection:

    • Operated in Multiple Reaction Monitoring (MRM) mode.[1]

Method 3: Using Diclofenac Sodium

An example of using a non-deuterated internal standard for Sildenafil analysis in seminal fluid.

  • Sample Preparation (Protein Precipitation):

    • Add acetonitrile to the seminal fluid sample to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Inject the supernatant for analysis.[7]

  • Chromatographic Conditions (RP-HPLC):

    • Column: Waters Spherisorb® C18 bonded silica (5 µm, 4.6 x 250 mm).[7]

    • Mobile Phase: 0.2% Triethylamine (pH adjusted to 3 with orthophosphoric acid) and Acetonitrile (60:40).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 230 nm.[7]

Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the analytical process and the pharmacological context of Sildenafil, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC-MS/MS Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical Workflow for Sildenafil Quantification

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's Signaling Pathway in Smooth Muscle

Conclusion

The choice of internal standard significantly impacts the quality of bioanalytical data for Sildenafil quantification. Deuterated internal standards, such as this compound and Sildenafil-d8, are generally preferred due to their ability to closely mimic the analyte's behavior, leading to superior accuracy and precision. This compound is an excellent choice for assays that require the simultaneous measurement of Sildenafil and its major active metabolite. While non-deuterated standards like Diclofenac sodium and Quinoxaline can be used, they may not provide the same level of performance in compensating for matrix effects and extraction variability. Researchers should carefully consider the specific requirements of their study, including the analytes of interest and the biological matrix, when selecting an appropriate internal standard.

References

N-Desmethyl Sildenafil-d8 in Regulated Bioanalysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regulated bioanalysis, the selection of an appropriate internal standard is paramount to ensure the accuracy and precision of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of N-Desmethyl Sildenafil-d8, a stable isotope-labeled internal standard, against other alternatives for the quantification of N-Desmethyl Sildenafil, the primary active metabolite of Sildenafil. The following sections present experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, N-Desmethyl Sildenafil, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in instrument response.

While other internal standards like Sildenafil-d8 and non-deuterated compounds such as quinoxaline have been mentioned in the literature, this compound offers the most analogous behavior to the target analyte. Sildenafil-d8 is a suitable alternative, particularly when simultaneously quantifying both Sildenafil and N-Desmethyl Sildenafil.[1][2] Quinoxaline has been noted as a more economical option, though it is structurally dissimilar to N-Desmethyl Sildenafil, which may lead to different extraction efficiencies and ionization responses.[3]

The performance of bioanalytical methods utilizing this compound consistently meets the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Quantitative Performance Data

The following tables summarize the accuracy and precision data from various validated LC-MS/MS methods for the quantification of N-Desmethyl Sildenafil using this compound or other internal standards.

Table 1: Accuracy of N-Desmethyl Sildenafil Quantification

Internal StandardQuality Control LevelNominal Concentration (ng/mL)Mean Accuracy (%)
This compound LLOQ0.595.0 - 97.2
LowNot Specified95.3 - 96.3
MediumNot Specified95.0 - 97.2
HighNot Specified95.0 - 97.2
Sildenafil-d8 LLOQ1.0>99
LowNot Specified>99
MediumNot Specified>99
HighNot Specified>99

LLOQ: Lower Limit of Quantification Data compiled from multiple sources.[1][3]

Table 2: Precision of N-Desmethyl Sildenafil Quantification

Internal StandardQuality Control LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compound LLOQ0.51.3 - 3.12.8 - 4.3
LowNot Specified1.3 - 3.12.8 - 4.3
MediumNot Specified1.3 - 3.12.8 - 4.3
HighNot Specified1.3 - 3.12.8 - 4.3
Sildenafil-d8 LLOQ1.0<10<10
LowNot Specified<10<10
MediumNot Specified<10<10
HighNot Specified<10<10

%CV: Percent Coefficient of Variation Data compiled from multiple sources.[1][3]

Experimental Protocols

The successful application of this compound in regulated bioanalysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for a typical LC-MS/MS workflow.

Sample Preparation

A critical step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix, typically human plasma.

1. Liquid-Liquid Extraction (LLE):

  • To a 500 µL aliquot of plasma, add the internal standard solution (this compound).

  • Add an appropriate organic extraction solvent (e.g., methyl t-butyl ether).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation (PPT):

  • To a 100 µL aliquot of plasma, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex mix for 5 minutes.

  • Centrifuge at 12000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Chromatographic separation and mass spectrometric detection are tailored to ensure selectivity and sensitivity.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[3]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[3]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is standard.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • N-Desmethyl Sildenafil: m/z 461.3 → 283.4[3]

      • This compound: m/z 469.4 → 283.4[3]

Visualizing the Bioanalytical Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of a regulated bioanalysis study.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Sample Extraction (LLE or PPT) IS_Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: A typical workflow for a regulated bioanalytical study.

Logical_Relationship Analyte N-Desmethyl Sildenafil (Analyte) Method Bioanalytical Method (LC-MS/MS) Analyte->Method IS This compound (Internal Standard) IS->Method Result Accurate & Precise Quantification Method->Result Ensures Reliability

Caption: The role of the internal standard in achieving reliable results.

References

Inter-laboratory comparison of Sildenafil quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of Sildenafil in different matrices. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of performance characteristics with supporting experimental data from a range of studies.

Comparative Performance of Sildenafil Quantification Methods

The accurate quantification of Sildenafil is crucial for pharmacokinetic studies, bioequivalence testing, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

LC-MS/MS Methods

LC-MS/MS is a highly sensitive and selective method for Sildenafil quantification, particularly in biological matrices like human plasma. It often involves the use of a deuterated internal standard (Sildenafil-d8) to ensure high accuracy and precision.[1][2]

Table 1: Comparison of LC-MS/MS Method Performance

ParameterMethod 1[1][3]Method 2[1]Method 3[2]Method 4[4]
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Linearity Range 1.0 - 1000.0 ng/mLNot Specified2.0 - 1000 ng/mL3.9 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.9998Not Specified> 0.99≥ 0.999
LLOQ 1.0 ng/mLComparable to Method 12.0 ng/mL3.9 ng/mL
LLOD Not ReportedNot ReportedNot Reported1.95 ng/mL
Intra-day Precision (%CV) 1.5 - 5.1%< 10%< 6.5%< 15%
Inter-day Precision (%CV) 2.2 - 3.4%2.8 - 4.3%< 6.5%< 15%
Intra-day Accuracy (%) 97.3 - 98.3%95.3 - 96.3%86.50 - 105.67%< 15% (RSD)
Inter-day Accuracy (%) 96.7 - 97.2%95.0 - 97.2%86.50 - 105.67%< 15% (RSD)
Extraction Recovery (%) Not Reported> 90%Not Reported83.2%
HPLC-UV Methods

HPLC-UV is a robust and cost-effective method suitable for the analysis of Sildenafil in pharmaceutical dosage forms.[5][6]

Table 2: Comparison of HPLC-UV Method Performance

ParameterMethod 1[6]Method 2[7]Method 3[5]Method 4[8]
Matrix Bulk & TabletsHuman PlasmaTabletsRabbit Plasma
Linearity Range 10 - 50 µg/mL20 - 1000 ng/mL2 - 100 µg/mL0.05 - 10 µg/mL
Correlation Coefficient (r²) 0.999Not Specified0.9994Not Specified
LOQ 1.2792 µg/mL20 ng/mL27.2 ng/mLNot Specified
LOD 0.4221 µg/mL10 ng/mL9.2 ng/mL0.02 µg/mL
Precision (%RSD) < 2.0%Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 98.63 - 99.72%Not Specified99.74 - 100.88%Not Specified
GC-MS Methods

GC-MS can also be utilized for the determination of Sildenafil, often requiring a derivatization step to improve volatility and thermal stability.[9]

Table 3: GC-MS Method Performance[9]

ParameterGC-MS Method
Matrix Whole Blood
Linearity Range Up to 500.0 ng/mL
Correlation Coefficient (R²) 0.992
LOQ 5.00 ng/mL
LOD 1.50 ng/mL
Within-batch Precision (%CV) < 8.1%
Between-batch Precision (%CV) < 10.8%
Within-batch Accuracy (%) < 11.8%
Between-batch Accuracy (%) < 10.2%
Absolute Recovery (%) 83.1 - 93.2%

Experimental Protocols

LC-MS/MS Method for Sildenafil in Human Plasma[1][2][3]

This method is a composite representation of typical LC-MS/MS protocols.

  • Sample Preparation:

    • Protein Precipitation: A simple and fast technique where a precipitating agent (e.g., acetonitrile) is added to the plasma sample.[1]

    • Liquid-Liquid Extraction (LLE): A more labor-intensive method that can provide cleaner extracts.[1][3]

    • An internal standard, typically Sildenafil-d8, is added before extraction.[1][2]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB C18, ACQUITY UPLC BEH C18).[1][3]

    • Mobile Phase: A mixture of an aqueous component (e.g., ammonium acetate or ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).[1][2][3] Elution can be isocratic[3] or gradient.[2]

    • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[1]

    • MRM Transitions (m/z):

      • Sildenafil: 475.3 → 100.10 or 475.4 → 283.3[1][2]

      • N-desmethyl sildenafil (metabolite): 461.4 → 283.2[2]

      • Sildenafil-d8 (Internal Standard): 483.3 → 108.1[2]

HPLC-UV Method for Sildenafil in Pharmaceutical Formulations[5][6]

This method is a generalized protocol for the analysis of Sildenafil in tablets.

  • Standard and Sample Preparation:

    • A standard stock solution of Sildenafil citrate is prepared in the mobile phase.[6]

    • Tablets are accurately weighed, ground to a fine powder, and a portion equivalent to a single dose is dissolved in the mobile phase.[6]

    • Solutions are filtered through a membrane filter (e.g., 0.45 µm) before injection.[6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically employed (e.g., Welchrom C18, Hypersil BDS-C18).[5][6]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[5][6]

    • Flow Rate: Generally around 1.0 - 1.5 mL/min.[5][6]

    • Detection: UV detection is performed at a wavelength where Sildenafil shows maximum absorbance, such as 230 nm, 240 nm, or 285 nm.[5][6][7]

Visualizations

Sildenafil Signaling Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cGMP.[9] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. By inhibiting PDE5, Sildenafil enhances the effect of NO by increasing cGMP levels.

Sildenafil_Pathway cluster_pre Presynaptic Neuron / Endothelium cluster_post Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO_Release->sGC_inactive Diffuses and binds sGC_active sGC (Active) sGC_inactive->sGC_active Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzes sGC_active PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of Sildenafil via the NO/cGMP signaling pathway.

Experimental Workflow for Sildenafil Quantification

The following diagram illustrates a typical workflow for the quantification of Sildenafil in a biological matrix using LC-MS/MS, from sample collection to data analysis.

Sildenafil_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Plasma Sample Collection Add_IS 2. Add Internal Standard (Sildenafil-d8) Sample_Collection->Add_IS Extraction 3. Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation HPLC 5. HPLC Separation (C18 Column) Evaporation->HPLC MSMS 6. MS/MS Detection (ESI+, MRM) HPLC->MSMS Integration 7. Peak Integration MSMS->Integration Calibration 8. Calibration Curve Generation Integration->Calibration Quantification 9. Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for Sildenafil quantification by LC-MS/MS.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for N-Desmethyl Sildenafil Analysis in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Sildenafil, the primary active metabolite of Sildenafil, in human plasma. The validation parameters are assessed against the standards set forth by the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability for bioanalytical studies.[1][2][3]

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical regulatory requirement in drug development. It ensures that the method is suitable for its intended purpose, providing reliable data for pharmacokinetic, toxicokinetic, bioequivalence, and bioavailability studies.[1][4] The FDA's guidance, harmonized with the International Council for Harmonisation (ICH) M10 guideline, outlines the essential parameters that must be evaluated.[1][2][3]

This guide will focus on a specific LC-MS/MS method for N-Desmethyl Sildenafil and compare its performance characteristics with an alternative method, highlighting the differences in sample preparation and their impact on validation outcomes.

Experimental Protocols

A detailed methodology for a robust LC-MS/MS assay for N-Desmethyl Sildenafil is provided below. This protocol is a composite of best practices found in the scientific literature.[5][6][7][8]

Method 1: Liquid-Liquid Extraction (LLE) Based Method

  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of Sildenafil-d8 internal standard (IS) solution.

    • Vortex for 30 seconds.

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[5]

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile.[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Desmethyl Sildenafil: m/z 461.3 → 283.4.[7][8]

      • Sildenafil-d8 (IS): m/z 483.4 → 283.4.[7][8]

Alternative Method: Protein Precipitation (PPT) Based Method

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of Sildenafil-d8 internal standard (IS) solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.[6]

    • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.[6]

The chromatographic and mass spectrometric conditions for the PPT method are similar to the LLE method, allowing for a direct comparison of the sample preparation techniques.

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method according to FDA guidelines.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Parameter Tuning MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability V4->V5 SA1 QC Sample Analysis V5->SA1 SA2 Study Sample Quantification SA1->SA2

Caption: A flowchart of the bioanalytical method validation process.

Performance Comparison of LC-MS/MS Methods

The performance of the Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) methods for the analysis of N-Desmethyl Sildenafil are summarized below. The data is compiled from various studies and represents typical performance characteristics.[5][6][7][8]

Table 1: Comparison of Method Validation Parameters

Validation ParameterMethod 1 (LLE)Alternative Method (PPT)FDA Acceptance Criteria
Linearity Range (ng/mL) 0.5 - 5001.0 - 1000Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) ≥ 0.9987≥ 0.99-
Lower Limit of Quantification (LLOQ) (ng/mL) 0.51.0Signal-to-noise ratio ≥ 5
Intra-day Accuracy (%) 95.3 to 96.3> 99±15% of nominal (±20% at LLOQ)
Inter-day Accuracy (%) 95.0 to 97.2> 99±15% of nominal (±20% at LLOQ)
Intra-day Precision (%RSD) 1.3 to 3.1< 10≤15% (≤20% at LLOQ)
Inter-day Precision (%RSD) 2.8 to 4.3< 10≤15% (≤20% at LLOQ)
Recovery (%) > 85> 90Consistent, precise, and reproducible
Matrix Effect (%) MinimalCompliantWithin acceptable limits

Signaling Pathway and Experimental Workflow Logic

The following diagram illustrates the logical flow from sample collection to data analysis in a typical pharmacokinetic study employing this validated method.

Pharmacokinetic Study Workflow cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical P1 Subject Dosing P2 Plasma Sample Collection P1->P2 P3 Sample Storage (-80°C) P2->P3 A1 Sample Thawing & Preparation (LLE/PPT) P3->A1 A2 LC-MS/MS Analysis A1->A2 A3 Data Acquisition A2->A3 D1 Data Processing & Quantification A3->D1 D2 Pharmacokinetic Modeling D1->D2 D3 Reporting D2->D3

Caption: Workflow from sample collection to pharmacokinetic analysis.

Discussion

Both the Liquid-Liquid Extraction and Protein Precipitation methods demonstrate robust and reliable performance for the quantification of N-Desmethyl Sildenafil in human plasma.[5] The LLE method, while more labor-intensive, can provide cleaner extracts, potentially reducing matrix effects.[5] In contrast, the PPT method is simpler and faster, making it suitable for high-throughput analysis.[5]

The choice between these methods may depend on factors such as laboratory workflow, available resources, and the specific requirements of the study.[5] Both methods presented here meet the stringent acceptance criteria set by the FDA for bioanalytical method validation, ensuring the generation of high-quality data for regulatory submissions.[1][2][5] The accuracy for both methods is well within the acceptable range, with some studies reporting accuracy of over 99% for the PPT method.[6] The lower limit of quantification is comparable for both approaches, providing adequate sensitivity for pharmacokinetic studies.[5]

Conclusion

The LC-MS/MS method for N-Desmethyl Sildenafil, validated according to FDA guidelines, is a highly sensitive and selective technique for its quantification in biological matrices. This guide provides the necessary details for researchers and scientists to understand, implement, and compare different approaches for bioanalytical method validation. Adherence to these regulatory standards is paramount for ensuring the integrity and acceptance of data in drug development and clinical research.

References

A Comparative Guide to the Linearity and Range Determination for N-Desmethyl Sildenafil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of N-Desmethyl Sildenafil, the primary active metabolite of Sildenafil. The focus is on the critical parameters of linearity and analytical range, offering a valuable resource for selecting and implementing the most suitable method for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies. The information presented is compiled from peer-reviewed scientific literature and is intended to aid in the development and validation of robust analytical methods.

Comparison of Analytical Methods

The quantification of N-Desmethyl Sildenafil in biological matrices, predominantly human plasma, is most commonly achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). These techniques offer high sensitivity and selectivity, which are crucial for accurate measurement of drug and metabolite concentrations. While the fundamental analytical technique is similar across the presented methods, variations in sample preparation, chromatographic conditions, and mass spectrometric parameters can significantly influence the method's performance, particularly its linear dynamic range.

Below is a summary of the performance characteristics of several published methods, with a focus on their linearity and quantification ranges.

Method ReferenceAnalytical TechniqueLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)ULOQ (ng/mL)
Method 1HPLC-ESI-MS/MS0.5 - 500.0≥ 0.99870.5500.0
Method 2LC-MS/MS1.0 - 1000Not explicitly stated, but implied to be high1.01000
Method 3UPLC-MS/MS0.800 - 80.00Not explicitly stated, but implied to be high0.80080.00
Method 4UPLC-MS/MSNot explicitly stated≥ 0.9993.91000
Method 5HPLC-MS/MS2.24 - 400.840.99732.24400.84

Key Observations:

  • Linearity: All presented methods demonstrate excellent linearity over their respective concentration ranges, with correlation coefficients (r²) consistently exceeding 0.99, indicating a strong correlation between the instrument response and the analyte concentration.

  • Range: The analytical ranges vary significantly between methods. Method 1 offers a broad range with a low LLOQ of 0.5 ng/mL, making it suitable for studies where low concentrations of the metabolite are expected.[1][2] In contrast, Method 3 has a narrower range, which might be tailored for specific clinical studies with a known concentration window.[3][4] Method 2 and Method 4 provide wide dynamic ranges, extending up to 1000 ng/mL, which is beneficial for analyzing samples from a broad spectrum of clinical scenarios, from low-dose pharmacokinetics to high-dose toxicity studies.[5][6]

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is a critical parameter for determining the method's sensitivity. The reported LLOQs range from 0.5 ng/mL to 3.9 ng/mL, all of which are generally sufficient for pharmacokinetic and bioequivalence studies of Sildenafil.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key experimental protocols for the compared methods.

Method 1: HPLC-ESI-MS/MS
  • Sample Preparation: Liquid-liquid extraction.[1][2]

  • Chromatography:

    • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[1]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5/95 v/v).[1]

    • Flow Rate: 0.6 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • Transitions: N-Desmethyl Sildenafil: m/z 461.3 → 283.4.[1]

Method 2: LC-MS/MS
  • Sample Preparation: Protein precipitation with acetonitrile.[5]

  • Chromatography:

    • Column: ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm).[5]

    • Mobile Phase: Gradient elution with ammonium formate 2 mM in water with 0.1% formic acid (A) and acetonitrile (B).[5]

    • Flow Rate: 0.3 mL/min.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

    • Transitions: N-Desmethyl Sildenafil: m/z 483.30 → 108.10.[5]

Method 3: UPLC-MS/MS
  • Sample Preparation: Details not explicitly provided in the abstract.

  • Chromatography:

    • System: Ultra-Performance Liquid Chromatography.[3][4]

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometry.[3][4]

Method 4: UPLC-MS/MS
  • Sample Preparation: Rapid protein precipitation extraction.[6]

  • Chromatography:

    • System: UPLC system.[6]

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometric detector.[6]

Method 5: HPLC-MS/MS
  • Sample Preparation: Direct liquid-liquid extraction.[7]

  • Chromatography:

    • System: High-Performance Liquid Chromatography.[7]

  • Mass Spectrometry:

    • Ionization: Positive electrospray mode (ESI).[7]

    • Detection: Multiple Reaction Monitoring (MRM).[7]

    • Transitions: N-Desmethyl Sildenafil: m/z 461.20 → 283.10.[7]

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the quantification of N-Desmethyl Sildenafil in human plasma using LC-MS/MS.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Plasma Plasma Sample Extraction Extraction (Protein Precipitation or LLE) Plasma->Extraction IS Internal Standard (e.g., N-Desmethyl Sildenafil-d8) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Autosampler Autosampler Injection Evaporation->Autosampler Column Chromatographic Separation (e.g., C18 Column) Autosampler->Column Ionization Ionization (e.g., ESI+) Column->Ionization MassAnalyzer Mass Analyzer (MRM) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Result Concentration Result Quantification->Result

Caption: General workflow for N-Desmethyl Sildenafil quantification.

Conclusion

The choice of an analytical method for N-Desmethyl Sildenafil quantification should be guided by the specific requirements of the study. For instance, studies requiring high sensitivity for low-dose pharmacokinetics would benefit from a method with a low LLOQ, such as Method 1. For bioequivalence studies where a well-defined concentration range is expected, a method with a narrower, targeted range like Method 3 might be sufficient. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to select, validate, and implement a suitable analytical method for their specific research needs. It is always recommended to perform in-house validation of any chosen method to ensure its performance characteristics meet the acceptance criteria set by regulatory bodies such as the FDA.[8][9][10][11][12]

References

Stability of N-Desmethyl Sildenafil in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of N-desmethyl sildenafil, the primary active metabolite of sildenafil, in various biological matrices. The information presented herein is crucial for the accurate quantification of this metabolite in pharmacokinetic and other clinical studies. This document summarizes key stability data from published literature and details the experimental protocols used to obtain this data, offering a valuable resource for researchers in the field of drug metabolism and bioanalysis.

Comparative Stability Data

The stability of N-desmethyl sildenafil has been evaluated under various storage conditions in human plasma. The following table summarizes the findings from a key study, demonstrating the analyte's stability under short-term and long-term storage, as well as through freeze-thaw cycles.

Stability ConditionMatrixConcentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDAccuracy (%)Precision (% CV)Conclusion
Bench Top Stability (6h at Room Temperature) Human Plasma3.02.94 ± 0.0698.01.99Stable
700.0659.5 ± 22.9194.23.47Stable
Freeze-Thaw Stability (3 cycles, -20°C to RT) Human Plasma3.02.99 ± 0.1199.73.52Stable
700.0690.17 ± 16.0498.62.32Stable
Long-Term Stability (-30°C for 80 days) Human PlasmaLow QC95.0 to 103.0--Stable[1]
High QC95.0 to 103.0--Stable[1]

Data compiled from a study by Challa et al. (2012) unless otherwise cited.

Comparison of Analytical Methods for N-Desmethyl Sildenafil Quantification

The accurate assessment of N-desmethyl sildenafil stability relies on robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique. Below is a comparison of different LC-MS/MS methods used for the quantification of N-desmethyl sildenafil in biological matrices.

ParameterMethod 1 (Challa et al., 2012)[2][3]Method 2 (Pensi et al., 2015)[4]Method 3 (Rodionov et al.)[5]Method 4 (Baranowska et al.)[6]
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Urine
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationNot SpecifiedLiquid-Liquid Extraction
Chromatography HPLC (Zorbax SB C18)UPLCHPLC (Poroshell 120 EC-C18)RP-HPLC (Purospher STAR RP–18)
Mobile Phase 10 mM ammonium acetate and acetonitrile (5/95 v/v)Not SpecifiedNot SpecifiedGradient
Detection ESI-MS/MS (MRM)Tandem Mass SpectrometryTandem Mass SpectrometryDiode Array or Fluorescence Detector
Linear Range 0.5–500.0 ng/mL3.9–1000 ng/mLNot Specified0.03–8.5 µg/mL
Intra-day Precision 1.3 to 3.1%< 15%Not SpecifiedNot Specified
Inter-day Precision 2.8 to 4.3%< 15%Not SpecifiedNot Specified
Intra-day Accuracy 95.3 to 96.3%< 15%Not SpecifiedNot Specified
Inter-day Accuracy 95.0 to 97.2%< 15%Not SpecifiedNot Specified
Recovery Not Specified84.5%Not Specified> 94%

Experimental Protocols

Stability Study Protocol (Based on Challa et al., 2012)[2][3]

This protocol outlines the methodology for assessing the stability of N-desmethyl sildenafil in human plasma.

a. Sample Preparation: Spiked plasma samples are prepared by adding known concentrations of N-desmethyl sildenafil stock solution to drug-free human plasma. Quality control (QC) samples at low and high concentrations are used for the stability tests.

b. Bench Top Stability: Aliquots of low and high QC samples are kept at room temperature for a specified period (e.g., 6 hours). After this period, the samples are processed and analyzed. The concentrations are compared against freshly prepared calibration standards.

c. Freeze-Thaw Stability: Aliquots of low and high QC samples are subjected to a number of freeze-thaw cycles (e.g., three cycles). For each cycle, the samples are frozen at -20°C for at least 12 hours and then thawed completely at room temperature. After the final cycle, the samples are analyzed, and the results are compared to the nominal concentrations.

d. Long-Term Stability: Aliquots of low and high QC samples are stored at a specified temperature (e.g., -30°C) for an extended period (e.g., 80 days)[1]. At the end of the storage period, the samples are thawed, processed, and analyzed. The measured concentrations are compared with the initial concentrations.

Analytical Method Protocol: HPLC-MS/MS (Based on Challa et al., 2012)[2][3]

This protocol describes a validated method for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma.

a. Sample Extraction (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma sample, add the internal standard (N-desmethyl sildenafil-d8).

  • Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

b. Chromatographic Conditions:

  • Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 μm[2][3]

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (5/95 v/v)[2][3]

  • Flow Rate: 0.6 mL/min[2][3]

  • Injection Volume: 10 µL

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[2][3]

  • Detection: Multiple Reaction Monitoring (MRM)[2][3]

  • MRM Transition for N-desmethyl sildenafil: m/z 461.3 → 283.4[2][3]

  • MRM Transition for this compound (IS): m/z 469.4 → 283.4[2][3]

Visualizations

StabilityStudyWorkflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_result Result Start Start: Drug-free Human Plasma Spike Spike with N-Desmethyl Sildenafil (Low & High QC concentrations) Start->Spike BenchTop Bench Top (Room Temp, 6h) Spike->BenchTop FreezeThaw Freeze-Thaw (3 cycles, -20°C to RT) Spike->FreezeThaw LongTerm Long-Term (-30°C, 80 days) Spike->LongTerm Process Sample Processing (e.g., LLE) BenchTop->Process FreezeThaw->Process LongTerm->Process Analyze LC-MS/MS Analysis Process->Analyze Compare Compare with Freshly Prepared Standards Analyze->Compare Stable Stable Compare->Stable Unstable Unstable Compare->Unstable

Caption: Workflow for a typical stability study of N-Desmethyl Sildenafil.

AnalyticalMethodWorkflow cluster_sample Sample Handling cluster_extraction Extraction cluster_chromatography Chromatography & Detection cluster_quantification Quantification PlasmaSample Human Plasma Sample AddIS Add Internal Standard (this compound) PlasmaSample->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantify N-Desmethyl Sildenafil Concentration Detect->Quantify

Caption: Workflow of an HPLC-MS/MS method for N-Desmethyl Sildenafil.

References

Performance Showdown: A Comparative Guide to C18 Columns for Sildenafil Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and analysis, achieving optimal separation of a parent drug from its metabolites is a critical step. This guide provides a detailed comparison of the performance of various C18 reversed-phase high-performance liquid chromatography (HPLC) columns for the separation of sildenafil and its primary active metabolite, N-desmethylsildenafil. The data presented here, compiled from several studies, offers insights into the selection of an appropriate stationary phase to achieve efficient and reliable results.

Sildenafil, the active ingredient in Viagra®, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into N-desmethylsildenafil. This metabolite retains significant pharmacological activity, making its separation and quantification from the parent compound essential for pharmacokinetic and metabolic studies. The choice of HPLC column is paramount in developing a robust analytical method. This guide focuses on the performance of different C18 columns, a workhorse in pharmaceutical analysis, for this specific application.

Comparative Performance of C18 Columns

The following table summarizes the chromatographic performance of several commercially available C18 columns in the separation of sildenafil and N-desmethylsildenafil under various experimental conditions. It is important to note that direct comparison is challenging due to the differing methodologies used in the cited studies. However, this data provides valuable insights into the retention behavior of these analytes on different stationary phases.

HPLC ColumnDimensions (mm)Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Sildenafil Retention Time (min)N-desmethylsildenafil Retention Time (min)Resolution (Rs)
Zorbax SB C18 [1][2]4.6 x 753.510 mM Ammonium Acetate : Acetonitrile (5:95, v/v)0.6~2.1~1.8>1.5
Luna Omega C18 [3]2.1 x 501.6A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)0.5Not specifiedNot specifiedBaseline
LiChrospher 100 RP-18 [4][5][6]4.0 x 2505.020 mM Phosphate Buffer (pH 2.8) : Acetonitrile (71:29, v/v)1.0~8.5~7.5>2.0
Hypersil BDS-C18 [4][5]4.0 x 1255.020 mM Phosphate Buffer (pH 2.8) : Acetonitrile (71:29, v/v)1.0~5.0~4.5>1.5
Chromolith Performance RP-18e [4][5][7]4.6 x 100Monolithic20 mM Phosphate Buffer (pH 2.8) : Acetonitrile (71:29, v/v)2.0~2.5~2.2>1.5
Poroshell 120 EC-C18 [8]4.6 x 1502.7A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)Not specifiedNot specifiedNot specifiedBaseline
Kinetex 5 µm C18 [9]4.6 x 1505.0Per USP MonographScaledShorter than Luna OmegaNot specified>2.6 (with N-Oxide)

Note: "Not specified" indicates that the specific value was not provided in the source document. "Baseline" indicates that the chromatogram showed a clear separation between the peaks down to the baseline. The resolution for the Kinetex column was reported for sildenafil and its N-oxide impurity as per the USP monograph.

Experimental Protocols

The following are detailed methodologies from the studies cited in this guide. These protocols provide a starting point for method development and optimization.

1. Method using Zorbax SB C18 Column [1][2]

  • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95, v/v)

  • Flow Rate: 0.6 mL/min

  • Detection: Tandem Mass Spectrometry (MS/MS)

  • Sample Preparation: Liquid-liquid extraction from human plasma.

2. Method comparing LiChrospher 100 RP-18, Hypersil BDS-C18, and Chromolith Performance RP-18e Columns [4][5][6]

  • Columns:

    • LiChrospher® 100 RP-18 (250 x 4 mm i.d., 5 μm)

    • Hypersil BDS-C18 (125 x 4 mm i.d., 5 μm)

    • Chromolith® Performance RP-18e (100 x 4.6 mm i.d., monolithic rod)

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (20 mM, pH 2.8) and acetonitrile (71:29, V/V).

  • Flow Rate: Varied from 0.5 to 4.0 mL/min to evaluate performance parameters.

  • Temperature: 25 °C

  • Detection: UV at 285 nm.

3. Method using Luna Omega C18 Column [3]

  • Column: Luna Omega 1.6 µm C18

  • Mobile Phase: A gradient method was employed using:

    • Mobile Phase A: 0.1 % Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

  • Note: The elution order of sildenafil and N-desmethylsildenafil was observed to change depending on whether acetonitrile or methanol was used as the organic modifier.

Visualizing the Workflow and Comparison Logic

To better understand the process of evaluating and comparing C18 columns for this application, the following diagrams illustrate the experimental workflow and the logical framework for performance assessment.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_standards Prepare Sildenafil & N-desmethylsildenafil Standards prep_mobile_phase Prepare Mobile Phases col_equilibration Column Equilibration prep_mobile_phase->col_equilibration injection Inject Sample col_equilibration->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calc_params Calculate Performance Parameters (Retention Time, Resolution, Tailing Factor) peak_integration->calc_params compare_columns Compare Column Performance calc_params->compare_columns logical_comparison cluster_objective Primary Objective cluster_params Key Performance Parameters cluster_columns C18 Columns Under Comparison optimal_separation Optimal Separation of Sildenafil & N-desmethylsildenafil resolution Resolution (Rs) optimal_separation->resolution retention Retention Time (tR) optimal_separation->retention efficiency Efficiency (N) optimal_separation->efficiency peak_shape Peak Asymmetry/Tailing optimal_separation->peak_shape backpressure Backpressure (ΔP) optimal_separation->backpressure column_a Column A resolution->column_a column_b Column B resolution->column_b column_c Column C resolution->column_c column_d ...etc. resolution->column_d retention->column_a retention->column_b retention->column_c retention->column_d efficiency->column_a efficiency->column_b efficiency->column_c efficiency->column_d peak_shape->column_a peak_shape->column_b peak_shape->column_c peak_shape->column_d backpressure->column_a backpressure->column_b backpressure->column_c backpressure->column_d

References

Assessing the Isotopic Purity of N-Desmethyl Sildenafil-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of Sildenafil and its primary active metabolite, N-Desmethyl Sildenafil, the choice and quality of the internal standard are paramount for achieving accurate and reliable bioanalytical data. N-Desmethyl Sildenafil-d8, a stable isotope-labeled (SIL) analog, is a widely utilized internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical physicochemical properties to the unlabeled analyte allow for effective compensation for variations in sample preparation and instrument response.[1]

This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by experimental data and detailed methodologies for assessing its isotopic purity.

Performance Comparison of Internal Standards for Sildenafil Analysis

The selection of an appropriate internal standard is critical for the robustness of any quantitative bioanalytical method. While structurally similar compounds can be used, stable isotope-labeled standards are considered the gold standard.

Internal StandardTypeStated Purity/EnrichmentKey Performance Characteristics
This compound Stable Isotope Labeled>95% (Chemical Purity by HPLC)[2][3], 99.3% (Chemical Purity by HPLC); 99% atom D (Isotopic Enrichment)Co-elutes with N-Desmethyl Sildenafil, providing excellent correction for matrix effects and variability in extraction and ionization. Widely used in validated LC-MS/MS methods.[4]
Sildenafil-d8 Stable Isotope LabeledNot specified in comparative literature, but typically >98% isotopic enrichment.Co-elutes with Sildenafil, offering excellent correction for the parent drug. May not perfectly mimic the chromatographic behavior and ionization of the N-desmethyl metabolite in all conditions.[5][6]
Structurally Similar Analogs (e.g., Tadalafil) Non-Isotopically Labeled AnalogHigh chemical purity (>98%)Different chromatographic retention times and potential for differential matrix effects compared to the analyte. Used when a SIL standard is unavailable but may lead to lower precision and accuracy.[7][8]

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of a deuterated standard is a critical quality attribute. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for its determination.[9]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS provides a rapid and sensitive method to determine the isotopic distribution of a deuterated compound.

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Direct Infusion or LC Inlet: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system with a short column.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan in high-resolution mode (resolving power > 60,000).

    • Mass Range: m/z 460-480 to encompass all potential isotopologues.

    • Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species ([M+H]+ for C₂₁H₂₀D₈N₆O₄S, expected m/z ≈ 469.28).

    • Identify and integrate the peak areas of the lower isotopologues (d7, d6, d5, etc.) and the unlabeled compound (d0).

    • Calculate the isotopic purity using the following formula:

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment

qNMR provides an absolute measure of the deuterium incorporation at specific sites within the molecule.

Objective: To determine the site-specific and overall isotopic enrichment of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg) and a certified internal standard with a known purity (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the residual protons in the deuterated positions of this compound and the signal of the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard.

    • From the known amount of the internal standard, calculate the amount of this compound.

    • The percentage of non-deuterated species can be determined by comparing the integrals of the residual proton signals to the integrals of non-deuterated protons in the molecule.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the experimental and biological contexts, the following diagrams were generated using the DOT language.

Experimental Workflow for Isotopic Purity Assessment cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 qNMR Analysis This compound Sample This compound Sample Dissolution in Solvent Dissolution in Solvent This compound Sample->Dissolution in Solvent Direct Infusion / LC Inlet Direct Infusion / LC Inlet Dissolution in Solvent->Direct Infusion / LC Inlet Introduction Addition of Internal Standard Addition of Internal Standard Dissolution in Solvent->Addition of Internal Standard Quantification High-Resolution Mass Spectrometry High-Resolution Mass Spectrometry Direct Infusion / LC Inlet->High-Resolution Mass Spectrometry Ionization (ESI+) Isotopologue Peak Integration Isotopologue Peak Integration High-Resolution Mass Spectrometry->Isotopologue Peak Integration Data Acquisition Isotopic Purity Calculation Isotopic Purity Calculation Isotopologue Peak Integration->Isotopic Purity Calculation Analysis NMR Spectroscopy (¹H NMR) NMR Spectroscopy (¹H NMR) Addition of Internal Standard->NMR Spectroscopy (¹H NMR) Data Acquisition Signal Integration and Comparison Signal Integration and Comparison NMR Spectroscopy (¹H NMR)->Signal Integration and Comparison Processing Isotopic Enrichment Calculation Isotopic Enrichment Calculation Signal Integration and Comparison->Isotopic Enrichment Calculation Analysis

Workflow for Isotopic Purity Assessment

Sildenafil Metabolism Pathway Sildenafil Sildenafil NDesmethyl_Sildenafil N-Desmethyl Sildenafil (Active Metabolite) Sildenafil->NDesmethyl_Sildenafil CYP3A4 (major) CYP2C9 (minor) N-demethylation Other_Metabolites Other Minor Metabolites Sildenafil->Other_Metabolites Other metabolic pathways Excretion Excretion (Feces and Urine) NDesmethyl_Sildenafil->Excretion Other_Metabolites->Excretion

Sildenafil Metabolism Pathway

Sildenafil Signaling Pathway (PDE5 Inhibition) NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Sildenafil Signaling Pathway

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.